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  • Product: (3-Fluoro-5-nitrophenyl)methanol
  • CAS: 883987-74-4

Core Science & Biosynthesis

Foundational

The Strategic Utilization of (3-Fluoro-5-nitrophenyl)methanol (CAS 883987-74-4) in Advanced Drug Discovery

Executive Summary (3-Fluoro-5-nitrophenyl)methanol (CAS 883987-74-4), also known as 3-fluoro-5-nitrobenzyl alcohol, is a highly versatile, trifunctional aromatic building block[1][2]. In the landscape of medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluoro-5-nitrophenyl)methanol (CAS 883987-74-4), also known as 3-fluoro-5-nitrobenzyl alcohol, is a highly versatile, trifunctional aromatic building block[1][2]. In the landscape of medicinal chemistry and agrochemical development, the strategic placement of its three functional groups—a benzylic alcohol, a meta-fluoro substituent, and a meta-nitro group—provides orthogonal reactivity[3]. This enables the rapid and precise construction of complex pharmacophores, particularly in the synthesis of targeted kinase inhibitors for oncology[4][5]. This whitepaper details the physicochemical profile, core synthetic methodologies, and downstream applications of this critical intermediate.

Physicochemical Profiling & Structural Rationale

Before deploying CAS 883987-74-4 in a synthetic route, it is crucial to understand how its structural features dictate both its chemical reactivity and its ultimate biological utility[3].

Quantitative Data Summary
PropertyValueStructural Significance
CAS Number 883987-74-4Unique identifier for procurement and regulatory tracking[6].
Molecular Formula C₇H₆FNO₃Defines the trifunctional nature of the scaffold[6].
Molecular Weight 171.13 g/mol Low molecular weight ensures high atom economy during coupling[1][6].
Functional Groups -CH₂OH, -F, -NO₂Enables orthogonal, multi-step functionalization without protecting groups.
Structural Causality in Drug Design
  • Hydroxymethyl Group (-CH₂OH): Acts as the primary site for initial functionalization. It can be readily converted into a halide (e.g., bromide) to serve as a potent electrophile in nucleophilic substitution reactions[3][4].

  • Nitro Group (-NO₂): Serves as a stable, masked amine. Post-coupling, it can be reduced to an aniline, allowing for subsequent amide coupling or urea formation—motifs that are critical for hydrogen bonding in the hinge region of kinase targets[5].

  • Fluoro Substituent (-F): Strategically positioned meta to the nitro group, the fluorine atom exerts an inductive electron-withdrawing effect. This lowers the pKa of the eventual aniline (improving membrane permeability), increases the overall lipophilicity (logP) of the drug candidate, and blocks metabolic oxidation (e.g., by CYP450 enzymes) at that specific aromatic position[3].

Core Synthetic Workflows & Methodologies

The most common utilization of (3-Fluoro-5-nitrophenyl)methanol involves its activation into a benzylic halide, followed by nucleophilic displacement[3][4].

Workflow 1: Benzylic Bromination via the Appel Reaction

To utilize the benzylic position for complex coupling, the hydroxyl group must be converted into a superior leaving group. The Appel reaction (utilizing CBr₄ and PPh₃) is explicitly chosen over acidic methods (like HBr or PBr₃). Causality: The Appel reaction operates under exceptionally mild, neutral conditions, which prevents the degradation of the nitroaromatic system and avoids unwanted side reactions, ensuring high chemoselectivity and clean conversion[4][5].

Step-by-Step Self-Validating Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of (3-Fluoro-5-nitrophenyl)methanol and 1.2 equivalents of triphenylphosphine (PPh₃) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Halogenation: Cool the reaction vessel to 0°C. Add 1.2 equivalents of carbon tetrabromide (CBr₄) dropwise. Causality: Slow addition controls the exothermic formation of the reactive phosphonium intermediate, preventing the generation of dimeric ether byproducts.

  • Reaction Progression: Stir the mixture at ambient temperature for 3 hours[5].

    • Self-Validation Check 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc). The reaction is complete when the polar alcohol spot disappears and a new, less polar spot (the bromide) emerges.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the residue via silica gel column chromatography using a 1:1 mixture of petroleum ether and DCM as the eluent[5].

    • Self-Validation Check 2 (NMR): Confirm product identity via ¹H NMR. The successful conversion is validated by the downfield shift of the benzylic protons from a doublet/triplet (-CH₂OH) to a sharp singlet characteristic of -CH₂Br (typically around 4.5–4.7 ppm)[4].

Workflow 2: Downstream Phosphonation

Once the 3-fluoro-5-nitrobenzyl bromide is isolated, it can be subjected to a Michaelis-Arbuzov reaction with diethyl phosphite. This yields (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester, a highly valuable precursor for Horner-Wadsworth-Emmons olefinations or for use as an antimicrobial/anticancer pharmacophore[3].

SynthFlow A (3-Fluoro-5-nitrophenyl)methanol CAS: 883987-74-4 B 3-Fluoro-5-nitrobenzyl bromide Intermediate A->B CBr4, PPh3 (Appel Rxn) C Phosphonate Ester Derivative B->C P(OEt)3 (Arbuzov Rxn) D Aniline Derivative (Nitro Reduction) B->D Fe/HCl (Reduction) E Quinazoline API Scaffold D->E Scaffold Coupling

Fig 1: Synthetic divergence of CAS 883987-74-4 into key pharmaceutical intermediates.

Application in Drug Development: Targeting Tyrosine Kinases

A primary application of CAS 883987-74-4 is in the synthesis of novel anti-cancer agents, specifically those targeting the Platelet-Derived Growth Factor Receptor (PDGFR)[5]. Aberrant PDGFR signaling is a hallmark of various cell proliferative diseases, driving tumor growth and angiogenesis[4][5].

By coupling the functionalized 3-fluoro-5-nitrobenzyl moiety to a quinazoline core (e.g., forming 4-(4-pyrazolyloxy)quinazoline derivatives) and subsequently reducing the nitro group to an amine, researchers generate potent kinase inhibitors[5]. Causality: The resulting amine acts as a critical hydrogen bond donor/acceptor within the ATP-binding pocket of the PDGFR kinase domain, effectively outcompeting ATP and shutting down the downstream PI3K/AKT and RAS/MAPK survival pathways[4][5].

Pathway LIG PDGF Ligand REC PDGFR Tyrosine Kinase LIG->REC Binds & Activates PI3K PI3K / AKT Pathway REC->PI3K Phosphorylation MAPK RAS / MAPK Pathway REC->MAPK Phosphorylation OUT Tumor Proliferation PI3K->OUT Survival MAPK->OUT Growth INH Quinazoline Inhibitor (Derived from 883987-74-4) INH->REC ATP Competitive Inhibition

Fig 2: PDGFR signaling pathway targeted by quinazoline derivatives synthesized from 883987-74-4.

Analytical Validation & Quality Control Standards

To ensure the integrity of (3-Fluoro-5-nitrophenyl)methanol before initiating multi-step synthesis, the following self-validating analytical checks must be performed:

  • HPLC-UV: The conjugated nitroaromatic system provides strong UV absorbance. Purity should be validated at 254 nm, with a threshold of >98% required for GMP-aligned synthesis.

  • LC-MS: Confirm the exact mass (171.033 g/mol ). Note that nitroaromatics can exhibit poor ionization in positive Electrospray Ionization (ESI+); utilizing negative ESI (ESI-) or Atmospheric Pressure Chemical Ionization (APCI) is recommended for reliable mass validation.

  • ¹⁹F NMR Spectroscopy: This is the most critical self-validating tool for this specific building block. The single fluorine atom must appear as a distinct multiplet (due to J-coupling with the adjacent aromatic protons), conclusively confirming the regiochemistry (meta-substitution) of the starting material prior to functionalization.

References

  • US20090036474A1 - Quinazoline derivatives for use against cancer Source: Google Patents URL

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-Fluoro-5-nitrophenyl)methanol in Drug Discovery

Executive Summary (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry. Its unique stereoelectronic profile makes it a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry. Its unique stereoelectronic profile makes it a critical intermediate in the synthesis of targeted kinase inhibitors, particularly quinazoline derivatives designed to modulate angiogenesis and combat solid tumor proliferation[1]. This guide synthesizes the compound's physical properties, details a self-validating synthetic protocol for its derivatization, and maps its downstream biological applications.

Structural Rationale and Physicochemical Properties

The integration of both a fluorine atom and a nitro group onto a benzyl alcohol scaffold provides distinct advantages in drug design. The strongly electron-withdrawing nitro group (-NO₂) lowers the pKa of the benzylic protons and modulates the electron density of the aromatic ring. Simultaneously, the fluorine atom enhances metabolic stability and lipophilicity without introducing significant steric bulk, optimizing the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

Due to its melting point of 33 °C, the compound exists at the threshold between a low-melting solid and a viscous liquid at standard room temperature, necessitating specific cold-chain handling[2].

Quantitative Data Summary
PropertyValue
IUPAC Name (3-Fluoro-5-nitrophenyl)methanol
CAS Number 883987-74-4
Molecular Formula C₇H₆FNO₃[3]
Molecular Weight 171.13 g/mol [3]
Melting Point 33 °C[2]
Monoisotopic Mass 171.03317 Da[4]
Storage Temperature 2–8 °C (Sealed in dry conditions)[5]
SMILES OCC1=CC(=O)=CC(F)=C1[3]

Synthetic Utility: The Appel Bromination Protocol

In the development of anti-cancer agents, (3-Fluoro-5-nitrophenyl)methanol is frequently converted into its corresponding benzyl halide to serve as an electrophilic alkylating agent[1]. The following protocol details its conversion to 1-(bromomethyl)-3-fluoro-5-nitrobenzene via the Appel reaction.

Experimental Methodology & Causality

Step 1: Reagent Preparation and Inert Atmosphere

  • Action: Dissolve (3-Fluoro-5-nitrophenyl)methanol (1.72 g) and triphenylphosphine (PPh₃, 3.43 g) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere[1].

  • Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive bromophosphonium intermediate. CH₂Cl₂ is selected for its aprotic nature and excellent solubilizing properties for both the starting materials and the bulky PPh₃.

Step 2: Temperature Modulation and Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice-water bath before the dropwise addition of carbon tetrabromide (CBr₄, 5.0 g) dissolved in CH₂Cl₂[1].

  • Causality: The formation of the phosphonium salt is highly exothermic. Cooling to 0 °C suppresses unwanted side reactions—such as the reduction of the sensitive nitro group or thermal degradation—ensuring high chemoselectivity for the benzylic hydroxyl group.

Step 3: Reaction Progression and Self-Validation

  • Action: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validating System: This protocol validates itself through non-destructive ¹H NMR tracking. The starting material exhibits a distinct hydroxyl proton peak at ~5.65 ppm (in DMSO-d₆) and benzylic protons at 4.64 ppm[1]. Successful conversion is confirmed by the complete disappearance of the 5.65 ppm (-OH) peak and a characteristic chemical shift of the benzylic protons, confirming the substitution without requiring destructive isolation.

Step 4: Purification via Solvent-Swap

  • Action: Concentrate the mixture under reduced pressure and precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct using cold hexane or diethyl ether. Filter and purify the filtrate via flash chromatography.

  • Causality: Ph₃P=O is highly soluble in CH₂Cl₂ but poorly soluble in non-polar solvents. This solvent-swap technique rapidly removes >90% of the byproduct, drastically reducing the required silica gel volume and preventing column clogging.

AppelReaction SM (3-Fluoro-5-nitrophenyl)methanol Reagents CBr4, PPh3 CH2Cl2, 0°C to RT SM->Reagents Intermediate Phosphonium Intermediate Reagents->Intermediate Product 1-(Bromomethyl)-3-fluoro- 5-nitrobenzene Intermediate->Product

Synthetic workflow for the bromination of (3-Fluoro-5-nitrophenyl)methanol via Appel reaction.

Mechanistic Pathway & Biological Applications

Derivatives synthesized from (3-Fluoro-5-nitrophenyl)methanol are pivotal in designing inhibitors that block the ATP-binding site of Receptor Tyrosine Kinases (RTKs)[1]. In oncology, aberrant RTK signaling drives tumor angiogenesis and unchecked cell division. By competitively binding to the kinase domain, these fluorinated quinazoline derivatives prevent autophosphorylation, thereby halting downstream signaling cascades (such as the MAPK and PI3K pathways) and inducing apoptosis in malignant cells[1].

RTKPathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Phosphorylation Autophosphorylation RTK->Phosphorylation Inhibitor Fluorinated Quinazoline Derivative Inhibitor->RTK ATP Competitive Inhibition Downstream MAPK / PI3K Cascades Phosphorylation->Downstream Proliferation Tumor Proliferation Downstream->Proliferation

Tyrosine kinase signaling pathway inhibited by (3-Fluoro-5-nitrophenyl)methanol derivatives.

Storage, Handling, and Safety Protocols

To maintain the structural integrity of (3-Fluoro-5-nitrophenyl)methanol, strict adherence to handling protocols is required:

  • Thermal Management: Given its melting point of 33 °C[2], the compound must be stored at 2–8 °C[5]. Exposure to ambient summer temperatures will cause the solid to melt into a viscous liquid, potentially accelerating degradation or complicating precise gravimetric measurements.

  • Atmospheric Control: Store sealed in dry conditions to prevent moisture absorption, which can interfere with moisture-sensitive downstream reactions (like the Appel bromination).

  • Hazard Profile: The compound is classified under GHS as a skin and eye irritant (H315, H319) and a respiratory tract irritant (H335)[3]. All handling must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • Allfluoro Pharmaceutical Co. Ltd. "(3-FLUORO-5-NITROPHENYL)METHANOL CAS:883987-74-4". ChemBuyersGuide.

  • BLD Pharm. "883987-74-4 | (3-Fluoro-5-nitrophenyl)methanol". 3

  • Apollo Scientific. "SAFETY DATA SHEET: 3-FLUORO-5-NITROBENZYL ALCOHOL". 2

  • PubChemLite / Université du Luxembourg. "3-fluoro-5-nitrobenzyl alcohol (C7H6FNO3)". 4

  • Ple, P. et al. "QUINAZOLINE DERIVATIVES FOR USE AGAINST CANCER". US Patent Application Publication No. US 2009/0036474 A1. 1

Sources

Foundational

Analytical and Physicochemical Profiling of (3-Fluoro-5-nitrophenyl)methanol: Molecular Weight Determination and Implications in Drug Design

(3-Fluoro-5-nitrophenyl)methanol (CAS:) is a highly versatile fluorinated nitroaromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. With an average mol...

Author: BenchChem Technical Support Team. Date: March 2026

(3-Fluoro-5-nitrophenyl)methanol (CAS:) is a highly versatile fluorinated nitroaromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. With an average molecular weight of 171.13 g/mol , its precise analytical characterization is critical for quality control, synthetic monitoring, and pharmacokinetic modeling. This technical guide explores the theoretical derivation, experimental verification via High-Resolution Mass Spectrometry (HRMS), and the physicochemical implications of the molecular weight of this specific compound.

Theoretical Molecular Weight and Isotopic Distribution

The molecular weight (MW) of a compound dictates fundamental physicochemical properties, including its diffusion coefficient, membrane permeability, and binding efficiency. For (3-Fluoro-5-nitrophenyl)methanol (Chemical Formula: C7​H6​FNO3​ ), the bulk MW is calculated using the standard atomic weights of its constituent elements.

Table 1: Elemental Composition and Molecular Weight Breakdown

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)Mass Fraction (%)
Carbon (C) 12C 12.011784.07749.13%
Hydrogen (H) 1H 1.00866.0483.53%
Fluorine (F) 19F 18.998118.99811.10%
Nitrogen (N) 14N 14.007114.0078.19%
Oxygen (O) 16O 15.999347.99728.05%
Total 171.127 100.00%

Monoisotopic Mass vs. Average Molecular Weight While the average molecular weight (171.13 g/mol ) is used for stoichiometric calculations in bulk synthesis, high-resolution analytical techniques rely on the monoisotopic mass. Derived from the principal, most abundant isotopes of each element ( 12C , 1H , 19F , 14N , 16O ), the calculated exact mass for (3-Fluoro-5-nitrophenyl)methanol is 171.0332 Da ().

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

As an Application Scientist, I frequently encounter challenges in the ionization of neutral benzylic alcohols. Standard Electrospray Ionization (ESI) positive mode often fails to yield a robust molecular ion for this class. However, the presence of the strongly electron-withdrawing nitro ( −NO2​ ) and fluoro ( −F ) groups significantly lowers the pKa​ of the benzylic hydroxyl group. Consequently, ESI Negative Mode is the optimal analytical choice, yielding the deprotonated molecular ion [M−H]− at an exact m/z of 170.0254.

Protocol: Self-Validating HRMS Verification Workflow

This protocol incorporates internal lock-mass calibration and isotopic pattern matching to ensure a self-validating analytical system.

  • System Equilibration & Blank Run : Inject 2 µL of 50:50 Methanol:Water (0.1% Formic Acid).

    • Causality: Establishes a baseline and rules out column carryover from previous runs, ensuring that any detected mass at 170.0254 Da is truly from the sample.

  • Sample Preparation : Dissolve 1.0 mg of (3-Fluoro-5-nitrophenyl)methanol in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL.

    • Causality: High concentrations cause detector saturation and ion suppression; 1 µg/mL is optimal for a linear Time-of-Flight (TOF) response.

  • Chromatographic Separation : Inject 2 µL onto a UPLC C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 3 minutes.

    • Causality: The fluorinated aromatic ring imparts moderate lipophilicity, ensuring retention on the reverse-phase stationary phase and separation from highly polar synthetic impurities.

  • Ionization (ESI-) : Set capillary voltage to 2.5 kV and desolvation temperature to 350 °C.

    • Causality: A lower capillary voltage minimizes in-source fragmentation (e.g., premature loss of the −CH2​OH group), preserving the intact [M−H]− ion.

  • Mass Analysis & Validation : Scan m/z 50–500 using a TOF analyzer (Resolution 30,000). Co-infuse Leucine Enkephalin as a lock mass.

    • Causality: The lock mass dynamically corrects instrument drift, guaranteeing mass accuracy within < 5 ppm. The system self-validates the formula by comparing the observed M+1 isotopic peak (due to 13C ) against the theoretical 7.7% relative abundance.

G A Sample Prep 1 µg/mL in MeOH/H2O B UPLC Separation C18 Column, Gradient A->B Injection C ESI Ionization Negative Mode [M-H]- B->C Elution D TOF Mass Analyzer Resolution > 30,000 C->D Ion Transfer E Data Validation Exact Mass & Isotope Pattern D->E Detection

LC-HRMS workflow for the exact molecular weight determination of (3-Fluoro-5-nitrophenyl)methanol.

Physicochemical Implications in Drug Discovery

The molecular weight of a building block directly influences the downstream properties of the final API, particularly concerning oral bioavailability and ligand efficiency.

Table 2: Pharmacokinetic Metrics & Thresholds

MetricValue for CompoundOptimal Range (Lead)Rationale
Molecular Weight171.13 Da< 300 Da (Fragment)Allows room for synthetic elaboration.
Heavy Atoms (NHA)1210 - 20Optimal for Fragment-Based Drug Discovery.
Ligand EfficiencyHighly favorable> 0.3 kcal/mol/HAMaximizes binding energy per unit molecular weight.

At 171.13 g/mol , (3-Fluoro-5-nitrophenyl)methanol is an ideal "Rule of 3" compliant fragment for Fragment-Based Drug Discovery (FBDD). Its low molecular weight allows medicinal chemists ample "molecular real estate" to elaborate the scaffold without exceeding the Lipinski Rule of 5 limit (MW < 500 Da) for oral bioavailability ().

Synthetic Workflow and Molecular Weight Monitoring

In synthetic campaigns, molecular weight shifts are the primary metric for monitoring reaction progress. A common synthetic route to (3-Fluoro-5-nitrophenyl)methanol involves the chemoselective reduction of 3-fluoro-5-nitrobenzoic acid.

Reaction Monitoring Logic The transformation from a carboxylic acid to a primary alcohol involves the formal loss of an oxygen atom and the gain of two hydrogen atoms.

  • Starting Material : 3-Fluoro-5-nitrobenzoic acid (MW: 185.11 g/mol )

  • Product : (3-Fluoro-5-nitrophenyl)methanol (MW: 171.13 g/mol )

  • Mass Shift ( Δ MW) : -13.98 Da.

By monitoring the LC-MS chromatogram for the disappearance of the m/z 184.02 [M−H]− peak and the emergence of the m/z 170.02 [M−H]− peak, chemists can quantitatively assess reaction conversion in real-time, preventing the over-reduction of the sensitive nitro group.

G A Precursor 3-Fluoro-5-nitrobenzoic acid MW: 185.11 g/mol B Reduction Reaction BH3-THF, 0 °C to RT A->B Reagents added C Target Compound (3-Fluoro-5-nitrophenyl)methanol MW: 171.13 g/mol B->C Workup & Isolation D Mass Shift Monitoring ΔMW = -13.98 Da C->D LC-MS Verification

Synthetic pathway and corresponding molecular weight shift during chemoselective reduction.

References
  • National Center for Biotechnology Information (NCBI). "3-Fluoro-5-nitrobenzyl alcohol." PubChem Compound Summary for CID 66907232. Retrieved from:[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Retrieved from:[Link]

Exploratory

Introduction: The Significance of (3-Fluoro-5-nitrophenyl)methanol

An In-Depth Technical Guide to the Spectral Data of (3-Fluoro-5-nitrophenyl)methanol This technical guide provides a comprehensive analysis of the spectral data for (3-Fluoro-5-nitrophenyl)methanol, a key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Data of (3-Fluoro-5-nitrophenyl)methanol

This technical guide provides a comprehensive analysis of the spectral data for (3-Fluoro-5-nitrophenyl)methanol, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide leverages high-quality predicted data, supported by experimental data from structurally analogous compounds. This approach ensures a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

(3-Fluoro-5-nitrophenyl)methanol, with the Chemical Abstracts Service (CAS) number 845866-70-0, is a substituted aromatic alcohol. Its molecular structure, featuring a fluorine atom and a nitro group on the phenyl ring, makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the benzylic alcohol, making it a versatile precursor for a variety of more complex molecules. Accurate spectral characterization is paramount for verifying its identity, purity, and for understanding its chemical behavior in subsequent reactions.

Molecular Structure and Properties

  • Molecular Formula: C₇H₆FNO₃

  • Molecular Weight: 171.13 g/mol

  • IUPAC Name: (3-Fluoro-5-nitrophenyl)methanol

The strategic placement of the substituents on the phenyl ring dictates the spectral characteristics of the molecule. The following sections will delve into the detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following are predicted ¹H and ¹³C NMR data for (3-Fluoro-5-nitrophenyl)methanol, presented with detailed interpretations.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their immediate chemical environment.

Table 1: Predicted ¹H NMR Spectral Data for (3-Fluoro-5-nitrophenyl)methanol (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~8.10Triplet (t)1HH-4J(H-F) ≈ 2.5 Hz, J(H-H) ≈ 2.5 Hz
~7.85Doublet of Triplets (dt)1HH-6J(H-H) ≈ 8.0 Hz, J(H-F) ≈ 2.5 Hz
~7.60Doublet of Doublets (dd)1HH-2J(H-H) ≈ 8.0 Hz, J(H-F) ≈ 10.0 Hz
~4.85Singlet (s)2H-CH₂OH-
~2.50Broad Singlet (br s)1H-OH-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-2, H-4, H-6): The three protons on the aromatic ring are chemically non-equivalent and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

    • The proton at the C-4 position (H-4) is expected to appear as a triplet due to coupling with the adjacent H-2 and the fluorine at C-3.

    • The proton at the C-6 position (H-6) would likely be a doublet of triplets, split by the adjacent H-2 and the fluorine at C-3.

    • The proton at the C-2 position (H-2) is anticipated to be a doublet of doublets, showing coupling to H-6 and the fluorine at C-3.

  • Methylene Protons (-CH₂OH): The two protons of the benzylic alcohol's methylene group are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (3-Fluoro-5-nitrophenyl)methanol (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163 (d, J(C-F) ≈ 250 Hz)C-3
~149 (s)C-5
~144 (d, J(C-F) ≈ 8 Hz)C-1
~125 (d, J(C-F) ≈ 3 Hz)C-6
~118 (d, J(C-F) ≈ 22 Hz)C-4
~112 (d, J(C-F) ≈ 25 Hz)C-2
~64 (s)-CH₂OH

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The carbon atoms in the aromatic ring show distinct chemical shifts. The carbon directly bonded to the fluorine atom (C-3) will exhibit a large coupling constant (¹J(C-F)). The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom. The carbons attached to the nitro (C-5) and hydroxymethyl (C-1) groups are also significantly shifted.

  • Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected to appear in the typical range for a benzylic alcohol.

NMR Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (3-Fluoro-5-nitrophenyl)methanol.

Materials:

  • (3-Fluoro-5-nitrophenyl)methanol sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • Pipettes

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the (3-Fluoro-5-nitrophenyl)methanol sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Diagram: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing & Integration proc2->proc3

Caption: Workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3-Fluoro-5-nitrophenyl)methanol is expected to show characteristic absorption bands for the hydroxyl, nitro, and C-F groups, as well as the aromatic ring.

Table 3: Expected IR Absorption Bands for (3-Fluoro-5-nitrophenyl)methanol

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂-)
1550-1500StrongAsymmetric N-O stretch (nitro)
1350-1300StrongSymmetric N-O stretch (nitro)
1250-1000StrongC-F stretch
1200-1000StrongC-O stretch (alcohol)

Interpretation of the IR Spectrum:

The most prominent features in the IR spectrum would be the broad O-H stretching band of the alcohol, and the two strong N-O stretching bands characteristic of the nitro group. The presence of the C-F bond would be confirmed by a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (171.13).

  • Isotopic Peaks: The presence of carbon and other elements will result in characteristic isotopic peaks (e.g., M+1).

  • Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (-OH) or water (-H₂O), and cleavage of the benzylic C-C bond. The nitro group can also undergo characteristic fragmentations.

Table 4: Predicted Mass Spectrometry Data for (3-Fluoro-5-nitrophenyl)methanol

m/zPossible Fragment
171[M]⁺
154[M - OH]⁺
153[M - H₂O]⁺
141[M - NO]⁺
125[M - NO₂]⁺

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of (3-Fluoro-5-nitrophenyl)methanol. The combination of predicted NMR data with expected IR and MS fragmentation patterns offers a high degree of confidence in structural verification. This information is critical for researchers utilizing this compound in synthetic chemistry and drug discovery, ensuring the integrity of their starting materials and the success of their research endeavors.

References

  • Note: As specific experimental data for (3-Fluoro-5-nitrophenyl)
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NMRDB. An open-source database for NMR spectra. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Foundational

1H NMR spectrum of (3-Fluoro-5-nitrophenyl)methanol

An In-depth Technical Guide to the ¹H NMR Spectrum of (3-Fluoro-5-nitrophenyl)methanol Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Fluoro-5-ni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (3-Fluoro-5-nitrophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Fluoro-5-nitrophenyl)methanol, a key intermediate in various synthetic applications within the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will deconstruct the molecular structure to predict chemical shifts, analyze complex spin-spin coupling patterns (both homonuclear ¹H-¹H and heteronuclear ¹H-¹⁹F), and provide a robust, self-validating experimental protocol for acquiring high-quality spectral data. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment.

Foundational Analysis: Molecular Structure and Proton Environments

The first step in any NMR spectral interpretation is a thorough analysis of the molecule's structure to identify all chemically non-equivalent protons. (3-Fluoro-5-nitrophenyl)methanol possesses a 1,3,5-trisubstituted benzene ring, which dictates a complex and informative aromatic region in the ¹H NMR spectrum.

The molecule contains five distinct sets of protons:

  • Three Aromatic Protons (H-2, H-4, H-6): These protons are chemically non-equivalent due to their unique positions relative to the three different substituents (-CH₂OH, -F, -NO₂).

  • Two Benzylic Protons (-CH₂OH): These two protons are chemically equivalent, constituting a single resonance signal.

  • One Hydroxyl Proton (-OH): This proton's signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Caption: Structure of (3-Fluoro-5-nitrophenyl)methanol with IUPAC numbering.

Predictive Spectral Analysis: From Theory to Interpretation

A predictive analysis based on established principles of substituent effects and coupling phenomena is crucial for accurate spectral assignment.

Causality of Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups provide shielding, causing an upfield shift.[1]

  • Aromatic Protons (δ 7.0 - 8.5 ppm): The baseline chemical shift for benzene protons is approximately 7.33 ppm.[2]

    • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction and resonance. It strongly deshields ortho and para protons.[3] In this molecule, it is meta to H-4 and H-6, exerting a moderate deshielding effect.

    • Fluoro Group (-F): Fluorine is highly electronegative, causing a strong inductive electron withdrawal (deshielding). However, it also donates electron density via resonance (+R effect), which is a shielding effect. The net result is complex but typically results in deshielding of adjacent protons.

    • Methanol Group (-CH₂OH): This group is weakly electron-donating, leading to minor shielding of its ortho and para protons.

    Predicted Chemical Shift Order:

    • H-4: Positioned between the two powerful electron-withdrawing fluoro and nitro groups, this proton is expected to be the most deshielded and appear furthest downfield.

    • H-6: This proton is ortho to the weakly donating -CH₂OH group but meta to the strongly withdrawing -NO₂ group.

    • H-2: This proton is ortho to the -CH₂OH group and meta to the -F group. The deshielding influence of the meta-nitro group on H-6 is generally stronger than that of the meta-fluoro group on H-2. Therefore, the predicted downfield order is H-4 > H-6 > H-2 .

  • Benzylic Protons (-CH₂OH, δ ~4.8 ppm): Protons on a carbon adjacent to an aromatic ring typically appear around 2.3-3.0 ppm. However, the adjacent electronegative oxygen atom deshields these protons significantly, shifting them downfield. For unsubstituted benzyl alcohol, this signal is found near 4.7 ppm.[4][5] The presence of electron-withdrawing groups on the ring will further deshield these protons, and a chemical shift of approximately 4.8 ppm is anticipated.

  • Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly variable due to its involvement in hydrogen bonding. In a common solvent like deuterated chloroform (CDCl₃), it often appears as a broad singlet that can range from 1-5 ppm. Its position and shape are dependent on sample concentration, temperature, and purity (presence of water).

Spin-Spin Coupling: Deciphering the Multiplicities

Spin-spin coupling provides rich information about the connectivity of protons. The splitting pattern of a signal is dictated by the number of neighboring protons and their geometric relationship, quantified by the coupling constant, J, in Hertz (Hz).[6] A critical feature of this molecule is the presence of ¹⁹F, which has a nuclear spin of I=½ (like ¹H) and is 100% abundant, leading to observable ¹H-¹⁹F coupling.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl₃/TMS (~0.7 mL) weigh->dissolve insert 3. Insert & Lock dissolve->insert shim 4. Shim Field insert->shim acquire 5. Acquire FID (16 Scans, D1=2s) shim->acquire ft 6. Fourier Transform acquire->ft phase 7. Phase Correction ft->phase calibrate 8. Calibrate to TMS phase->calibrate analyze 9. Integrate & Analyze calibrate->analyze

Sources

Exploratory

IR spectrum of (3-Fluoro-5-nitrophenyl)methanol

An In-depth Technical Guide to the Predicted Infrared Spectrum of (3-Fluoro-5-nitrophenyl)methanol Abstract This technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FT-IR) spect...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Infrared Spectrum of (3-Fluoro-5-nitrophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FT-IR) spectrum of (3-Fluoro-5-nitrophenyl)methanol. As a molecule featuring a hydroxyl, a nitro group, a carbon-fluorine bond, and a substituted aromatic ring, its infrared spectrum presents a rich source of structural information vital for its identification and characterization in research and drug development. In the absence of published experimental spectra for this specific isomer, this document synthesizes data from established spectroscopic principles and related compounds to construct a detailed predictive analysis. We will explore the characteristic vibrational modes for each functional group, discuss the electronic and steric factors influencing their frequencies, and provide a robust experimental protocol for acquiring a high-fidelity spectrum. This guide is intended to serve as an authoritative resource for scientists engaged in the synthesis, quality control, and structural elucidation of substituted aromatic compounds.

Introduction to (3-Fluoro-5-nitrophenyl)methanol and its Spectroscopic Significance

(3-Fluoro-5-nitrophenyl)methanol is an aromatic alcohol containing several key functional groups that define its chemical properties and, consequently, its infrared spectrum. The analysis of this spectrum is crucial for confirming the molecular structure, assessing purity, and understanding intermolecular interactions such as hydrogen bonding.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1] When exposed to infrared radiation, molecules absorb energy at frequencies corresponding to their natural vibrations, providing a unique "fingerprint."[2] For (3-Fluoro-5-nitrophenyl)methanol, the key structural components for IR analysis are:

  • The Hydroxyl Group (-OH): The stretching and bending vibrations of this group are highly sensitive to hydrogen bonding.[3]

  • The Nitro Group (-NO₂): This group is strongly electron-withdrawing and produces two of the most characteristic and intense bands in the mid-infrared region due to its highly polar nature.[1][4]

  • The Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations. The pattern of out-of-plane bends is particularly diagnostic of the substitution pattern.[5]

  • The Carbon-Fluorine Bond (C-F): A strong, polar bond that gives rise to an intense absorption in the fingerprint region.

  • The Methylene Bridge (-CH₂-): Connects the aromatic ring to the hydroxyl group.

The combination of these features makes FT-IR spectroscopy an indispensable tool for the unambiguous identification of this molecule.

Caption: Molecular structure of (3-Fluoro-5-nitrophenyl)methanol.

Predicted Vibrational Modes and Frequencies

The infrared spectrum of (3-Fluoro-5-nitrophenyl)methanol is a composite of the vibrations of its individual functional groups. The expected absorption bands are detailed below, with frequencies influenced by the electronic interplay between the electron-withdrawing nitro and fluoro groups and the rest of the molecule.

Hydroxyl (-OH) and Methylene (-CH₂) Vibrations
  • O-H Stretch: Due to intermolecular hydrogen bonding in the solid or liquid state, the hydroxyl group is expected to produce a strong and characteristically broad absorption band in the 3500–3200 cm⁻¹ region.[6][7] The breadth of this peak is a direct consequence of the different hydrogen-bonding environments within the sample.[3] In a very dilute solution in a non-polar solvent, a sharp, "free" O-H stretch might be observed near 3600 cm⁻¹.[8]

  • C-H Stretch (Methylene): The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) group protons are expected just below 3000 cm⁻¹, typically in the 3000–2850 cm⁻¹ range.[9] These are generally of medium intensity.

  • C-O Stretch: The stretching vibration of the C-O single bond in a primary alcohol gives rise to a strong absorption band.[3] For primary alcohols, this band is typically found between 1075 and 1000 cm⁻¹.[3] This peak is one of the most intense in the fingerprint region and is highly diagnostic.[3]

Aromatic Ring Vibrations
  • Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring occurs at frequencies slightly higher than those of aliphatic C-H bonds.[5] Expect to see one or more medium-to-weak bands in the 3100–3000 cm⁻¹ region.[10]

  • Aromatic C=C Stretch: The skeletal vibrations of the benzene ring produce a set of four bands of variable intensity in the 1650-1400 cm⁻¹ region.[11] Typically, two distinct bands appear around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][5]

  • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900–675 cm⁻¹ region are highly characteristic of the ring's substitution pattern.[1] For a 1,3,5-trisubstituted (meta-substituted) ring, specific strong bands are expected in this region.

Nitro (-NO₂) Group Vibrations

The nitro group provides two of the most easily identifiable peaks in the spectrum due to the large change in dipole moment during vibration.[1]

  • Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption band typically found in the 1550–1475 cm⁻¹ range for aromatic nitro compounds.[1][12] The conjugation with the aromatic ring shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[1]

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption band, appearing in the 1360–1290 cm⁻¹ range.[1][12][13] This band corresponds to the in-phase stretching of the two N-O bonds.[1]

Carbon-Fluorine (C-F) Vibration
  • C-F Stretch: The C-F bond stretch gives rise to a strong and intense absorption. For aromatic fluorine compounds, this band is typically located in the 1300-1100 cm⁻¹ range. This region often has other absorptions, such as the C-O stretch, which can lead to overlapping peaks.

Summary of Predicted Frequencies
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
O-H Stretch (Hydrogen-bonded)Alcohol (-OH)3500 - 3200Strong, Broad
C-H Stretch (Aromatic)Aromatic Ring3100 - 3000Medium to Weak
C-H Stretch (Methylene)-CH₂OH3000 - 2850Medium
Asymmetric NO₂ StretchNitro (-NO₂)1550 - 1475Strong
C=C Stretch (In-ring)Aromatic Ring1600 - 1585 & 1500 - 1400Medium to Weak
Symmetric NO₂ StretchNitro (-NO₂)1360 - 1290Strong
C-F StretchAryl-Fluoride (C-F)1300 - 1100Strong
C-O StretchPrimary Alcohol1075 - 1000Strong
C-H Out-of-Plane BendAromatic Ring900 - 675Strong

Recommended Experimental Protocol: ATR-FTIR

To obtain a high-quality, reproducible , the Attenuated Total Reflectance (ATR) FT-IR method is highly recommended. ATR requires minimal to no sample preparation, making it a rapid and non-destructive technique.[2]

Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, allowing the software to subtract these signals from the final sample spectrum.

  • ATR Crystal Cleaning:

    • The surface of the ATR crystal (typically diamond or germanium) must be impeccably clean.[1]

    • Clean the crystal surface using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Sample Application:

    • Place a small amount of the solid (3-Fluoro-5-nitrophenyl)methanol sample directly onto the center of the ATR crystal.[1] Only enough sample to cover the crystal surface is needed.

  • Applying Pressure:

    • Use the instrument's pressure clamp to apply firm and even pressure to the sample.[1] This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal. Inconsistent pressure is a common source of poor reproducibility.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

  • Post-Measurement:

    • Release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

atr_workflow start Start: Instrument Warm-up background Step 1: Acquire Background Spectrum (Empty, Clean Crystal) start->background clean_crystal Step 2: Clean ATR Crystal (e.g., with Isopropanol) background->clean_crystal apply_sample Step 3: Apply Solid Sample to Crystal Surface clean_crystal->apply_sample apply_pressure Step 4: Apply Firm, Even Pressure (Ensure Good Contact) apply_sample->apply_pressure acquire_spectrum Step 5: Acquire Sample Spectrum (Co-add 16-32 scans) apply_pressure->acquire_spectrum process Step 6: Automatic Processing (Ratio Sample vs. Background) acquire_spectrum->process final_spectrum Result: Final IR Spectrum process->final_spectrum cleanup Step 7: Clean Crystal After Use final_spectrum->cleanup end End cleanup->end

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Predictive Spectrum Interpretation

A hypothetical would be dominated by several key features that, when taken together, provide a definitive identification.

Caption: Correlation of molecular functional groups to their predicted IR regions.
  • Diagnostic Region (4000-2800 cm⁻¹): This region should contain a very broad, strong peak centered around 3300 cm⁻¹ for the O-H stretch. Superimposed on its lower-frequency side or appearing as sharp shoulders just above 3000 cm⁻¹, the weaker aromatic C-H stretches would be visible. Just below 3000 cm⁻¹, the medium-intensity aliphatic C-H stretches from the -CH₂- group should appear.

  • Double Bond Region (1700-1450 cm⁻¹): This region is critical for identifying the nitro and aromatic groups. The most prominent feature will be the very strong asymmetric NO₂ stretch between 1550-1475 cm⁻¹.[1] Weaker C=C ring stretching bands will appear near 1600 cm⁻¹ and 1500 cm⁻¹.

  • Fingerprint Region (1450-600 cm⁻¹): This complex region contains a wealth of structural information.

    • The second key nitro band, the strong symmetric NO₂ stretch, will be prominent between 1360-1290 cm⁻¹.[1]

    • The region from 1300-1000 cm⁻¹ will likely contain two very strong, possibly overlapping bands: the C-F stretch and the C-O stretch of the primary alcohol.[3] Resolving these may require comparison with similar compounds lacking one of these groups.

    • Finally, the 900-675 cm⁻¹ region will contain strong C-H out-of-plane bending bands confirming the aromatic substitution pattern.[5]

Conclusion

References

  • Vertex AI Search. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • JoVE. (2024, December 5). IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations.
  • Scribd. (n.d.). IR Spectroscopy of Nitro Group Stretching.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
  • PubChem. (n.d.). 3-fluoro-5-nitrobenzyl alcohol.
  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (3-Fluoro-5-nitrophenyl)methanol from Benzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, technically-grounded pathway for the synthesis of (3-Fluoro-5-nitrophenyl)methanol, a valuable build...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded pathway for the synthesis of (3-Fluoro-5-nitrophenyl)methanol, a valuable building block in medicinal chemistry and materials science. The multi-step synthesis commences with benzoic acid and proceeds through a series of robust and well-documented chemical transformations. Each step is detailed with theoretical justification, causality behind experimental choices, and step-by-step protocols. The synthesis hinges on a strategic sequence of electrophilic aromatic substitution, reduction, diazotization-fluorination, and a final chemoselective reduction. This document is intended to serve as a practical and authoritative resource for researchers in the field, ensuring a reproducible and efficient synthesis.

Introduction and Strategic Overview

(3-Fluoro-5-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The presence of the fluoro and nitro groups on the phenyl ring offers unique electronic properties and multiple points for further chemical modification. The primary alcohol provides a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

The synthetic route from benzoic acid is a non-trivial multi-step process that requires careful consideration of the directing effects of substituents in electrophilic aromatic substitution reactions and the chemoselectivity of reducing agents. The chosen pathway is designed to be logical, high-yielding, and to utilize readily available starting materials and reagents.

The overall strategy involves a five-step sequence:

  • Nitration: Introduction of a nitro group at the meta position of benzoic acid.

  • Reduction of Nitro Group: Conversion of the nitro group to an amine to enable the subsequent fluorination step.

  • Fluorination: Introduction of the fluorine atom via the Balz-Schiemann reaction.

  • Re-Nitration: Introduction of a nitro group directed by the existing fluorine and carboxylic acid substituents.

  • Selective Reduction: Reduction of the carboxylic acid to a primary alcohol without affecting the nitro group.

This sequence is deliberately chosen to manage the directing effects of the functional groups at each stage, ensuring the desired 3,5-substitution pattern on the aromatic ring.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product Benzoic_Acid Benzoic Acid 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Benzoic_Acid->3-Nitrobenzoic_Acid Step 1: Nitration 3-Aminobenzoic_Acid 3-Aminobenzoic Acid 3-Nitrobenzoic_Acid->3-Aminobenzoic_Acid Step 2: Reduction 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid 3-Aminobenzoic_Acid->3-Fluorobenzoic_Acid Step 3: Balz-Schiemann 3-Fluoro-5-nitrobenzoic_Acid 3-Fluoro-5-nitrobenzoic Acid 3-Fluorobenzoic_Acid->3-Fluoro-5-nitrobenzoic_Acid Step 4: Nitration Target (3-Fluoro-5-nitrophenyl)methanol 3-Fluoro-5-nitrobenzoic_Acid->Target Step 5: Selective Reduction

Caption: Overall synthetic workflow from Benzoic Acid to the target molecule.

Step-by-Step Synthesis Protocols

Step 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

Mechanistic Rationale: The synthesis begins with the electrophilic aromatic substitution of benzoic acid. The carboxylic acid group is an electron-withdrawing group and a meta-director. Therefore, nitration using a mixture of concentrated nitric acid and sulfuric acid will direct the incoming electrophile, the nitronium ion (NO₂⁺), to the meta-position. The reaction must be performed at low temperatures to prevent the formation of dinitrated byproducts and to control the exothermic nature of the reaction.

Experimental Protocol:

  • In a flask suitable for the reaction scale, add concentrated sulfuric acid (2.5 mL per gram of benzoic acid).

  • Cool the flask in an ice/salt bath to 0°C or below.

  • Slowly add benzoic acid (1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 5°C. The mixture will become a thick paste.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.0 mL per gram of benzoic acid) to concentrated nitric acid (0.67 mL per gram of benzoic acid), while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the benzoic acid suspension, maintaining the reaction temperature below 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.

  • Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water.

  • The white precipitate of 3-nitrobenzoic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

ParameterValueReference
Reagents Benzoic acid, Conc. H₂SO₄, Conc. HNO₃
Temperature 0-5 °C
Reaction Time ~1 hour
Workup Quenching on ice, filtration
Expected Yield 80-85%
Step 2: Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid

Mechanistic Rationale: The nitro group of 3-nitrobenzoic acid is reduced to a primary amine. This transformation is crucial for the subsequent Balz-Schiemann reaction. A variety of reducing agents can accomplish this, such as tin or iron in acidic medium, or catalytic hydrogenation. Using sodium borohydride with a transition metal salt like FeCl₂ can also be effective and offers a milder alternative.

Experimental Protocol (using NaBH₄-FeCl₂):

  • To a stirred solution of 3-nitrobenzoic acid (1.0 eq) in a suitable solvent like THF (10 mL per 3.8 mmol of substrate), add FeCl₂ (1.0 eq) at room temperature.

  • Under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (2.5 eq) portion-wise.

  • Stir the resulting solution for 12 hours at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water to quench the reaction and extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-aminobenzoic acid can be purified by recrystallization.

**Step 3: Synthesis of 3-Fluorobenzoic Acid via Bal
Exploratory

Reduction of 3-Fluoro-5-nitrobenzoic Acid to 3-Amino-5-fluorobenzoic Acid: A Comprehensive Technical Guide

Executive Summary The transformation of 3-fluoro-5-nitrobenzoic acid to 3-amino-5-fluorobenzoic acid is a foundational synthetic step in the development of numerous active pharmaceutical ingredients (APIs), including kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 3-fluoro-5-nitrobenzoic acid to 3-amino-5-fluorobenzoic acid is a foundational synthetic step in the development of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors, antimalarials, and PARP inhibitors[1][2]. The reduction of the strongly electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the electronic landscape of the aromatic ring, activating it for subsequent functionalization (e.g., amidation, cross-coupling, or cyclization)[3][4].

This technical whitepaper provides an in-depth analysis of the two primary methodologies utilized for this transformation: Catalytic Hydrogenation and Chemical Reduction . By examining the causality behind reagent selection, reaction monitoring, and workup procedures, this guide ensures that researchers can establish self-validating, highly reproducible protocols.

Mechanistic Overview & Chemical Causality

The starting material, 3-fluoro-5-nitrobenzoic acid, possesses three distinct functional groups that dictate its reactivity:

  • Carboxylic Acid (-COOH): Meta-directing, deactivating, and highly polar. It necessitates the use of polar protic solvents (like methanol or ethanol) to ensure substrate solubility during reduction[5][6].

  • Nitro Group (-NO₂): Strongly electron-withdrawing. Its reduction to an amine (-NH₂) proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

  • Fluoro Group (-F): While electronegative, the carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol). Unlike bromo- or chloro-aromatics, which are highly susceptible to hydrodehalogenation under palladium-catalyzed conditions, the C-F bond is generally stable to standard hydrogenation[7].

Strategic Selection of Reduction Method:

  • Catalytic Hydrogenation (Pd/C): The industry standard for scale-up due to high atom economy and clean reaction profiles[2]. The only byproduct is water.

  • Chemical Reduction (SnCl₂ or Fe/HCl): Selected when pressure reactors are unavailable or when the molecule contains other reducible functional groups (e.g., alkynes or sensitive heterocycles) that preclude the use of palladium and hydrogen gas[6][8].

Experimental Protocols & Self-Validating Workflows

Protocol A: Catalytic Hydrogenation (Palladium on Carbon)

This method utilizes hydrogen gas adsorbed onto a palladium surface to facilitate the sequential transfer of hydride equivalents to the nitro group[2].

Reagents:

  • 3-Fluoro-5-nitrobenzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 - 0.2 eq by weight)

  • Methanol (HPLC grade, 10-15 volumes)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor or autoclave, dissolve 3-fluoro-5-nitrobenzoic acid in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality: Dry Pd/C is pyrophoric. It is best practice to wet the catalyst with a small amount of toluene or water before adding it to flammable solvents like methanol to prevent ignition.

  • Purging: Seal the reactor. Purge the system with inert nitrogen gas three times, followed by three purges with hydrogen gas. Causality: Removing oxygen is critical to prevent explosive H₂/O₂ mixtures and to prevent the premature oxidation of the catalyst.

  • Reaction: Pressurize the vessel to 60 psi with H₂ and stir vigorously at room temperature (or up to 40°C) for 2 to 4 hours[2].

  • Self-Validation (Monitoring): Monitor the pressure gauge. The reaction is a self-indicating system; hydrogen uptake will cause a steady drop in pressure. Once the pressure stabilizes and remains constant for 30 minutes, the reduction is complete. Confirm via TLC (Ethyl acetate/Hexanes, 1:1, v/v)[2].

  • Workup: Vent the hydrogen safely and purge with nitrogen. Filter the reaction mixture through a pad of Celite. Causality: Celite traps fine, colloidal palladium particles that would otherwise pass through standard filter paper and contaminate the API.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-5-fluorobenzoic acid as an off-white to pale yellow solid.

Protocol B: Chemical Reduction via Stannous Chloride (SnCl₂)

Stannous chloride in an acidic medium provides a robust alternative via single-electron transfer mechanisms, completely eliminating any theoretical risk of hydrodefluorination[6].

Reagents:

  • 3-Fluoro-5-nitrobenzoic acid (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

  • Ethanol (10 volumes)

  • Concentrated Hydrochloric Acid (HCl) (catalytic to 1 volume)

Step-by-Step Methodology:

  • Preparation: Suspend the starting material in ethanol within a round-bottom flask equipped with a reflux condenser and magnetic stirrer[6].

  • Reagent Addition: Add a solution of SnCl₂·2H₂O dissolved in concentrated HCl to the suspension. Causality: The acidic environment protonates the nitro oxygen atoms, increasing their electrophilicity and facilitating the electron transfer from the Sn(II) species, which is oxidized to Sn(IV).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3-5 hours. Monitor via TLC[6].

  • Workup (Critical Step): Cool the mixture to 0°C. Slowly neutralize the reaction with cold, concentrated sodium hydroxide (NaOH) until the pH reaches ~8-9. Causality: Neutralization is mandatory to precipitate the highly soluble tin byproducts as insoluble tin(II) oxide and tin(IV) oxide salts[6][9]. Failure to neutralize will result in severe emulsion formation during extraction.

  • Isolation: Filter the precipitated tin salts. Extract the aqueous filtrate with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the product.

Quantitative Data Summary

The following table summarizes the operational metrics for the primary reduction methodologies discussed:

ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (SnCl₂)Chemical Reduction (Fe/HCl)
Typical Yield 90 - 95%80 - 85%85 - 90%
Reaction Time 2 - 4 hours3 - 5 hours2 - 3 hours
Chemoselectivity High (Monitor for defluorination)Absolute (No C-F cleavage)Absolute (No C-F cleavage)
Scalability Excellent (Requires pressure vessel)Poor (Heavy metal waste)Good (Heterogeneous workup)
Environmental Impact Green (Water byproduct)High (Toxic tin salts)Moderate (Iron oxide sludge)

Decision Matrix Visualization

To aid process chemists in selecting the appropriate methodology, the following logical workflow dictates the optimal path based on equipment availability and production scale.

ReductionWorkflow Start 3-Fluoro-5-nitrobenzoic Acid Reduction Strategy EquipCheck High-Pressure Reactor Available? Start->EquipCheck PdC Catalytic Hydrogenation (10% Pd/C, H2, MeOH) EquipCheck->PdC Yes ChemRed Chemical Reduction Required EquipCheck->ChemRed No Product 3-Amino-5-fluorobenzoic Acid PdC->Product ScaleCheck Production Scale? ChemRed->ScaleCheck FeHCl Béchamp Reduction (Fe powder, HCl, EtOH) ScaleCheck->FeHCl Large/Process SnCl2 SnCl2 Reduction (SnCl2·2H2O, HCl, EtOH) ScaleCheck->SnCl2 Small/Lab FeHCl->Product SnCl2->Product

Decision matrix for selecting the optimal reduction methodology for 3-fluoro-5-nitrobenzoic acid.

Analytical Characterization

To ensure the integrity of the synthesized 3-amino-5-fluorobenzoic acid, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 156.13 (Exact mass: 155.04 Da)[10].

  • ¹H-NMR (DMSO-d₆): The disappearance of the downfield aromatic protons associated with the nitro group and the appearance of a broad singlet integrating for 2H around 5.0-5.5 ppm, corresponding to the newly formed primary amine (-NH₂).

  • ¹⁹F-NMR: A distinct shift in the fluorine signal due to the change from a strongly electron-withdrawing meta-nitro group to an electron-donating meta-amino group.

References

  • European Patent Office - EP 4180424 B1, "SUBSTITUTED PYRAZOLES AS HUMAN PLASMA KALLIKREIN INHIBITORS", Google Patents. Available at: [Link]

  • Google Patents - US7504509B2, "Compounds and methods for development of Ret modulators", US Patent Office.

Sources

Foundational

Chemical suppliers of (3-Fluoro-5-nitrophenyl)methanol

Technical Whitepaper: Procurement, Quality Validation, and Synthetic Applications of (3-Fluoro-5-nitrophenyl)methanol Executive Summary (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly versatile, trifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Procurement, Quality Validation, and Synthetic Applications of (3-Fluoro-5-nitrophenyl)methanol

Executive Summary

(3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry, agrochemical development, and advanced materials science. The strategic placement of a fluorine atom, a nitro group, and a benzylic alcohol on a single aromatic ring provides orthogonal reactivity, enabling the precise assembly of complex molecular architectures. This technical guide details the commercial supplier landscape, rigorous quality control frameworks, and field-proven synthetic methodologies required to effectively procure and utilize this compound.

Structural Rationale & Chemical Profile

The architectural value of (3-Fluoro-5-nitrophenyl)methanol lies in the distinct, independent reactivity of its functional groups:

  • Fluorine Atom: In drug development, fluorine substitution is a proven strategy to increase lipophilicity, modulate the pKa of adjacent functional groups, and block metabolic oxidation sites (e.g., CYP450 metabolism), thereby enhancing pharmacokinetic profiles[1].

  • Nitro Group: Serving as a masked amine, the nitro group remains stable under various alkylation and oxidation conditions. It can be chemoselectively reduced when an aniline derivative is required for cross-coupling or amide bond formation.

  • Benzyl Alcohol: This moiety acts as a versatile synthetic handle. It can be oxidized to an electrophilic aldehyde or carboxylic acid, or converted into a halide/mesylate for nucleophilic substitution reactions[2].

Table 1: Physicochemical Properties of (3-Fluoro-5-nitrophenyl)methanol [3]

PropertySpecification
CAS Number 883987-74-4
Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
Appearance Light yellow to brown crystalline solid
Solubility Soluble in Methanol, Ethyl Acetate, DCM; Sparingly soluble in Water
Storage Conditions Sealed in dry, room temperature (Cold-chain recommended by select vendors)

Supplier Landscape & Procurement Strategy

Sourcing high-purity (3-Fluoro-5-nitrophenyl)methanol is critical to avoid regioisomeric impurities (such as the 2-fluoro-5-nitro or 3-fluoro-4-nitro isomers) which possess nearly identical Rf values and are notoriously difficult to separate downstream.

  • R&D Scale (mg to g): For hit-to-lead medicinal chemistry, suppliers like provide analytical-grade material suitable for initial screening[2]. is another major vendor, notably offering cold-chain transportation options to prevent premature degradation or oxidation of the benzylic alcohol during transit[4].

  • Process Chemistry & Scale-Up (kg): For advanced intermediates requiring bulk manufacturing, specialized organic fluorine manufacturers such as provide customized production runs scaling up to 180 kg[3].

Table 2: Key Commercial Suppliers and Procurement Metrics

SupplierScale CapabilitiesPurity / GradeLogistics & Notes
BLD Pharm mg to kg (Catalog & Custom)> 97% (HPLC)Offers cold-chain transportation for stability.
Sigma-Aldrich mg to g (R&D Catalog)Analytical GradeIdeal for hit-to-lead medicinal chemistry.
Chembee / Allfluoro kg to 180 kg (Industrial)Process GradeSpecialized in organic fluorine scale-up.

Quality Control & Analytical Validation

Every incoming batch must be subjected to a self-validating analytical system to ensure structural integrity and the absence of moisture before deployment in moisture-sensitive multi-step syntheses.

QC Incoming Incoming Batch (3-Fluoro-5-nitrophenyl)methanol HPLC RP-HPLC Analysis (Purity > 98%) Incoming->HPLC NMR 1H & 19F NMR (Regioisomer Check) Incoming->NMR KF Karl Fischer Titration (Moisture < 0.5%) Incoming->KF Pass Batch Approved for Downstream Synthesis HPLC->Pass Pass Fail Quarantine & Recrystallize HPLC->Fail Fail NMR->Pass Pass NMR->Fail Fail KF->Pass Pass KF->Fail Fail

Standardized quality control workflow for validating incoming fluorinated nitrobenzyl alcohols.

Synthetic Methodologies & Downstream Applications

The orthogonal nature of this compound allows it to be directed into multiple divergent synthetic pathways depending on the required downstream building block.

G Start (3-Fluoro-5-nitrophenyl)methanol CAS: 883987-74-4 Red Catalytic Reduction (Fe/NH4Cl) Start->Red Ox Oxidation (MnO2 or DMP) Start->Ox Hal Halogenation (PBr3 or SOCl2) Start->Hal Amine (3-Fluoro-5-aminophenyl)methanol (Amine Building Block) Red->Amine Aldehyde 3-Fluoro-5-nitrobenzaldehyde (Electrophilic Core) Ox->Aldehyde Bromide 3-Fluoro-5-nitrobenzyl bromide (Alkylating Agent) Hal->Bromide

Divergent synthetic workflows utilizing (3-Fluoro-5-nitrophenyl)methanol as a core scaffold.

Protocol A: Chemoselective Reduction to (3-Fluoro-5-aminophenyl)methanol

Objective: Reduce the nitro group to an aniline derivative without cleaving the C-F bond or the benzylic alcohol. Causality: Standard catalytic hydrogenation (e.g., Palladium on Carbon with H₂) poses a severe risk of hydrodefluorination (loss of the fluorine atom) and hydrogenolysis of the benzylic C-O bond. To prevent this, a milder, chemoselective reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an aqueous-alcoholic solvent system is employed. Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of (3-Fluoro-5-nitrophenyl)methanol in 30 mL of Ethanol.

  • Activation: Add 10 mL of a saturated aqueous NH₄Cl solution, followed by 50 mmol (5 equivalents) of fine Iron powder (325 mesh).

  • Reflux: Heat the heterogeneous mixture to 80°C under vigorous stirring for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The self-validating endpoint is reached when the UV-active, yellow starting material spot completely disappears, replaced by a lower-Rf, highly polar spot that stains positively (purple/brown) with Ninhydrin, confirming the presence of a primary amine.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the pad thoroughly with Ethyl Acetate (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude amine.

Protocol B: Controlled Oxidation to 3-Fluoro-5-nitrobenzaldehyde

Objective: Oxidize the primary benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid. Causality: Strong oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ will over-oxidize the substrate to 3-fluoro-5-nitrobenzoic acid. To arrest the oxidation strictly at the aldehyde stage, Manganese Dioxide (MnO₂) is selected. MnO₂ is highly specific for allylic and benzylic alcohols and operates under mild, neutral conditions, preserving the integrity of the fluorinated aromatic ring. Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of (3-Fluoro-5-nitrophenyl)methanol in 25 mL of anhydrous Dichloromethane (DCM) or Chloroform.

  • Reagent Addition: Add 50 mmol (10 equivalents) of activated Manganese Dioxide (MnO₂). Note: The large excess is required due to the surface-active nature of the heterogeneous MnO₂ reagent.

  • Reaction: Stir the black suspension at room temperature for 12-18 hours.

  • Monitoring (Self-Validation): Extract a 0.1 mL aliquot, filter, and analyze via ¹H NMR. The system self-validates the completion of the reaction through the disappearance of the benzylic -CH₂- protons (a doublet/singlet around 4.7 ppm) and the emergence of a sharp, distinct aldehyde proton singlet far downfield at approximately 10.0 ppm.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the filter cake with additional DCM (2 x 15 mL).

  • Isolation: Evaporate the solvent in vacuo to afford the pure 3-Fluoro-5-nitrobenzaldehyde, which typically requires no further purification.

References

  • Allfluoro Pharmaceutical Co. Ltd. "Chemical Suppliers World Wide: (3-FLUORO-5-NITROPHENYL)METHANOL". ChemBuyersGuide. URL: [Link]

  • Chembee. "(3-Fluoro-5-nitrophenyl)methanol CAS:883987-74-4". Chembee Catalog. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Functionalization of Electron-Deficient Benzylic Alcohols: Reactions of the Hydroxyl Group in (3-Fluoro-5-nitrophenyl)methanol

Executive Summary & Chemical Context (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly electron-deficient benzylic alcohol building block[1],[2]. Functionalization of its hydroxyl group is a critical step i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly electron-deficient benzylic alcohol building block[1],[2]. Functionalization of its hydroxyl group is a critical step in synthesizing complex active pharmaceutical ingredients (APIs) and agrochemicals. However, the synergistic electron-withdrawing effects of the meta-fluoro and meta-nitro substituents significantly alter the reactivity of the benzylic position, requiring specialized synthetic strategies to avoid low yields and side reactions.

Mechanistic Constraints & Causality

As a Senior Application Scientist, it is crucial to understand why standard benzylic functionalization protocols often fail with this substrate:

  • Oxidation Resistance: Electron-withdrawing groups (EWGs) drastically increase the oxidation potential of the alcohol. Direct single-electron transfer (SET) at an electrode is thermodynamically unfavorable for electron-deficient substrates. Thus, indirect oxidation via Hydrogen Atom Transfer (HAT) or photocatalysis is required to efficiently generate the corresponding carbonyl compounds[3].

  • Nucleophilic Substitution Dynamics: The extreme electron deficiency destabilizes any potential benzylic carbocation intermediate. Consequently, SN​1 pathways are entirely shut down. Conversion of the hydroxyl group to a leaving group (like a halide) must be driven by strong electrophilic activation and proceed via a strict SN​2 mechanism, making continuous flow technologies highly advantageous for overcoming mass transfer limitations[4].

Validated Protocols for Hydroxyl Transformation

Protocol A: Photochemical Aerobic Oxidation to Aldehyde

Causality: Traditional heavy-metal oxidants (e.g., CrO3​ ) generate toxic waste and often over-oxidize electron-deficient alcohols to carboxylic acids. Using Eosin Y as a photocatalyst with blue LED irradiation and molecular oxygen enables a mild, metal-free oxidation. The photocatalyst abstracts a hydrogen atom to form a benzylic radical, which is less sensitive to the electron-withdrawing nature of the ring than a carbocation, ensuring high chemoselectivity[5].

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of (3-Fluoro-5-nitrophenyl)methanol in 5.0 mL of anhydrous acetonitrile in a transparent glass reaction vial.

  • Add 2 mol% Eosin Y catalyst to the solution.

  • Purge the mixture with an O2​ balloon for 5 minutes, then maintain under a constant 1 atm O2​ atmosphere.

  • Irradiate the mixture with a 24 W blue LED at room temperature for 12–16 hours. Monitor the reaction via TLC until the starting material is fully consumed.

  • Evaporate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography (Hexanes/EtOAc) to yield 3-fluoro-5-nitrobenzaldehyde.

Protocol B: Direct Oxidative Conversion to Nitrile

Causality: Synthesizing nitriles traditionally requires converting the alcohol to a halide, followed by a toxic cyanide SN​2 displacement. Trichloroisocyanuric acid (TCCA) in aqueous ammonia circumvents this by acting as both an oxidant and a chlorinating agent. The alcohol is oxidized to the aldehyde in situ, condensed with ammonia to form an imine, and further oxidized to the nitrile. The EWGs on the ring slightly reduce the reaction rate but effectively prevent over-oxidation side reactions.

Step-by-Step Methodology:

  • In a round-bottomed flask, suspend 1.0 mmol of (3-Fluoro-5-nitrophenyl)methanol in 3.0 mL of 28% aqueous ammonia.

  • CRITICAL SAFETY STEP: TCCA is a strong oxidant. Add 0.75 mmol of TCCA in small portions over 10 minutes to avoid a highly exothermic and potentially explosive reaction[6].

  • Stir the reaction mixture at 60 °C for 2–4 hours.

  • Cool the mixture to room temperature, extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 3-fluoro-5-nitrobenzonitrile.

Protocol C: Continuous Flow Halogenation to Benzyl Chloride

Causality: Batch chlorination with SOCl2​ generates stoichiometric toxic gases ( SO2​ , HCl ). A highly atom-efficient, green alternative uses concentrated aqueous HCl in a continuous micro-flow reactor. The high surface-to-volume ratio in the microchannels overcomes the biphasic mass transfer limitations, forcing the SN​2 conversion of the electron-poor alcohol without the need for hazardous chlorinating agents[4].

Step-by-Step Methodology:

  • Prepare a 1.0 M solution of (3-Fluoro-5-nitrophenyl)methanol in a process-compatible organic solvent (e.g., 2-Methyltetrahydrofuran).

  • Pump the organic stream and a stream of concentrated aqueous HCl (3.0 equivalents) into a T-mixer connected to a heated micro-reactor coil.

  • Maintain the reactor temperature at 120 °C and apply a back-pressure of 100 psi to keep the biphasic mixture entirely in the liquid phase[4].

  • Set the flow rates to achieve a residence time of exactly 15 minutes.

  • Pass the effluent through an in-line liquid-liquid membrane separator to isolate the pure 1-(chloromethyl)-3-fluoro-5-nitrobenzene stream.

Quantitative Data Summary

TransformationReagents / ConditionsReaction TimeExpected YieldKey Advantage
Oxidation (Aldehyde) Eosin Y, Blue LED, O2​ , RT12 - 16 h68 - 85%Metal-free, prevents over-oxidation[5]
Nitrilation (Nitrile) TCCA, aq. NH3​ , 60 °C2 - 4 h70 - 80%Cyanide-free, one-pot cascade synthesis
Halogenation (Chloride) aq. HCl , Flow Reactor, 120 °C15 min>95%High atom economy, rapid mass transfer[4]

Reaction Workflow Diagram

G Substrate (3-Fluoro-5-nitrophenyl)methanol Starting Material Oxidation Photochemical Oxidation Eosin Y / O2 / Blue LED Substrate->Oxidation Halogenation Continuous Flow Chlorination Aq. HCl / 120 °C / 100 psi Substrate->Halogenation NitrileConv Direct Nitrile Conversion TCCA / NH3 (aq) / 60 °C Substrate->NitrileConv Aldehyde 3-Fluoro-5-nitrobenzaldehyde (Carbonyl Derivative) Oxidation->Aldehyde Halide 1-(Chloromethyl)-3-fluoro-5-nitrobenzene (Electrophilic Building Block) Halogenation->Halide Nitrile 3-Fluoro-5-nitrobenzonitrile (Cyanide-Free Synthesis) NitrileConv->Nitrile

Divergent synthetic pathways for the functionalization of (3-Fluoro-5-nitrophenyl)methanol.

Sources

Application

Application Note: Nucleophilic Substitution Strategies for (3-Fluoro-5-nitrophenyl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Structural Analysis (3-Fluoro-5-nitrophenyl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Structural Analysis

(3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly versatile bifunctional building block frequently utilized in the development of kinase inhibitors and antitubercular agents1[1]. The molecule presents two potential sites for nucleophilic attack:

  • The benzylic hydroxyl group (following activation).

  • The fluorinated aromatic carbon (via Nucleophilic Aromatic Substitution, SNAr).

Understanding the electronic and steric environment of this scaffold is critical for designing chemoselective synthetic routes. This guide details the causality behind its reactivity, provides self-validating experimental protocols, and outlines the optimization of benzylic SN2 substitutions.

Mechanistic Insights: Chemoselectivity of SN2 vs. SNAr

When functionalizing (3-Fluoro-5-nitrophenyl)methanol, chemists must navigate the competing electrophilic sites. The chemoselectivity is dictated by the relative positions of the substituents on the benzene ring.

In a standard SNAr reaction, the rate-determining step is the formation of a negatively charged Meisenheimer complex. For this complex to be stable, strong electron-withdrawing groups (EWGs), such as a nitro group, must be positioned ortho or para to the leaving group (fluorine) to allow for resonance delocalization of the negative charge.

In (3-Fluoro-5-nitrophenyl)methanol, the nitro group is located at the 5-position, which is meta to the fluorine atom at the 3-position. Because resonance delocalization onto the nitro group is geometrically impossible in this meta configuration, the activation energy ( Ea​ ) for SNAr at the C–F bond is prohibitively high under standard conditions.

This meta-relationship provides a massive synthetic advantage: it allows chemists to perform aggressive SN2 substitutions at the benzylic position without risking unwanted defluorination of the aromatic ring.

Chemoselectivity cluster_SN2 Pathway A: Benzylic SN2 (Favored) cluster_SNAr Pathway B: Aromatic SNAr (Disfavored) SM (3-Fluoro-5-nitrophenyl)methanol Bifunctional Scaffold Act Activation to Halide (-OH → -Br/-Cl) SM->Act CBr4/PPh3 SNAr Direct Attack on C-F SM->SNAr Strong Nu- Heat SN2 Nucleophilic Attack (Thiols, Amines) Act->SN2 ProdA Benzylic Substituted Product (Fluorine Intact) SN2->ProdA Meisenheimer Meisenheimer Complex (No Resonance Stabilization) SNAr->Meisenheimer ProdB SNAr Product Meisenheimer->ProdB High Ea Barrier

Fig 1: Chemoselective pathways of (3-Fluoro-5-nitrophenyl)methanol highlighting favored SN2 over SNAr.

Quantitative Data & Reaction Optimization

The table below summarizes validated reaction conditions for the nucleophilic substitution of activated 3-fluoro-5-nitrobenzyl derivatives.

Table 1: Representative Nucleophilic Substitutions of 3-Fluoro-5-nitrobenzyl Halides

Nucleophile ClassSpecific ReagentActivation MethodReaction ConditionsTypical YieldRef
Heterocyclic Thiol 1-Phenyl-1H-tetrazole-5-thiolChlorination (SOCl 2​ )K 2​ CO 3​ , DMF, RT, 12h79%2[2]
Phosphite Diethyl phosphiteBromination (CBr 4​ /PPh 3​ )Basic conditions, THF~70-85%3[3]
Amine (Piperazine) 1-MethylpiperazineBromination (CBr 4​ /PPh 3​ )K 2​ CO 3​ , MeCN, 60°C>85%Extrapolated

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded within the steps to confirm causality and reaction progress before proceeding.

Protocol A: Activation via Appel Reaction (Bromination)

The primary hydroxyl group is a poor leaving group. The Appel reaction is highly recommended over strongly acidic conditions (e.g., HBr) to prevent potential side reactions with the nitro group. This method utilizes carbon tetrabromide (CBr 4​ ) and triphenylphosphine (PPh 3​ ) to yield 3-fluoro-5-nitrobenzyl bromide under mild conditions4[4].

Reagents:

  • (3-Fluoro-5-nitrophenyl)methanol: 1.0 eq (e.g., 10 mmol, 1.71 g)

  • Carbon tetrabromide (CBr 4​ ): 1.2 eq (12 mmol, 3.98 g)

  • Triphenylphosphine (PPh 3​ ): 1.2 eq (12 mmol, 3.15 g)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Procedure:

  • Initialization: Dissolve the alcohol and CBr 4​ in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (N 2​ or Ar). Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add PPh 3​ portion-wise over 15 minutes. Causality: The portion-wise addition controls the exothermic formation of the reactive phosphonium intermediate and prevents localized overheating.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours.

  • Self-Validation (IPC 1): Monitor via TLC (Hexanes/EtOAc, 3:1). The product (benzyl bromide) will appear as a significantly less polar spot (higher Rf​ ) compared to the starting alcohol.

  • Workup: Concentrate the reaction mixture in vacuo. To precipitate the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold hexanes/diethyl ether (4:1), stir vigorously, and filter through a Celite pad.

  • Purification: Purify the filtrate via flash column chromatography (silica gel, 100% hexanes to 9:1 hexanes/EtOAc) to afford the pure 3-fluoro-5-nitrobenzyl bromide.

Protocol B: SN2 Thioetherification (Antitubercular Scaffold)

This protocol describes the SN2 displacement of the benzylic halide by a heterocyclic thiol, a critical step in synthesizing deazaflavin-dependent nitroreductase-activated antitubercular agents5[5].

Reagents:

  • 3-Fluoro-5-nitrobenzyl bromide (from Protocol A): 1.0 eq (5.0 mmol)

  • 1-Phenyl-1H-tetrazole-5-thiol: 1.1 eq (5.5 mmol)

  • Potassium carbonate (K 2​ CO 3​ ): 1.5 eq (7.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Procedure:

  • Thiolate Formation: Suspend 1-phenyl-1H-tetrazole-5-thiol and K 2​ CO 3​ in anhydrous DMF. Stir at room temperature for 15 minutes. Causality: Pre-stirring with a mild base deprotonates the thiol, generating a highly nucleophilic thiolate anion, which ensures rapid and complete substitution.

  • Electrophile Addition: Add the 3-fluoro-5-nitrobenzyl bromide dropwise to the suspension.

  • Propagation: Stir the reaction mixture at room temperature overnight (approx. 12 hours).

  • Self-Validation (IPC 2): Analyze an aliquot via LC-MS. Confirm the disappearance of the starting material mass and the appearance of the desired product mass ( [M+H]+ ).

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

  • Drying & Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.

Workflow Step1 1. Activation Reagents: CBr4, PPh3 Solvent: DCM, 0°C to RT IPC1 IPC: TLC (Hex/EtOAc) Check for complete consumption of SM Step1->IPC1 Step2 2. SN2 Substitution Reagents: Nucleophile, K2CO3 Solvent: DMF, RT to 60°C Step1->Step2 Intermediate: Benzyl Bromide IPC2 IPC: LC-MS Confirm product mass & purity Step2->IPC2 Step3 3. Workup & Extraction Quench: H2O Extract: EtOAc, Wash: Brine Step2->Step3 Complete Conversion Step4 4. Purification Method: Flash Chromatography Verify via 1H-NMR Step3->Step4 Crude Organic Extract

Fig 2: Self-validating experimental workflow for benzylic substitution with in-process controls.

References

  • Smolecule. "Buy (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester" (Chemical Reactions & Synthesis Methods). URL:[3]

  • ACS Infectious Diseases / PMC. "Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway". URL:[2][5]

  • Google Patents. "US20090036474A1 - Quinazoline derivatives for use against cancer" (Synthesis of 3-fluoro-5-nitrobenzyl bromide). URL:[1][4]

Sources

Method

Application Note: Strategic Utilization of (3-Fluoro-5-nitrophenyl)methanol in Medicinal Chemistry

Executive Summary (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4)[1][2] is a highly versatile, trifunctional building block utilized in the design and synthesis of advanced pharmaceutical intermediates. Featuring a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4)[1][2] is a highly versatile, trifunctional building block utilized in the design and synthesis of advanced pharmaceutical intermediates. Featuring a benzylic alcohol, an electron-withdrawing nitro group, and a strategically positioned fluorine atom[3], this scaffold provides medicinal chemists with orthogonal handles for diversification. This application note details the physicochemical rationale for employing this specific substitution pattern, outlines field-proven synthetic workflows, and provides self-validating protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Rationale

The strategic value of (3-Fluoro-5-nitrophenyl)methanol lies in the synergistic effects of its three functional groups.

  • The Fluorine Atom: The incorporation of fluorine is a cornerstone strategy in drug design to enhance metabolic stability[4]. Because the C–F bond is significantly stronger than the C–H bond, placing a fluorine atom on an aromatic ring effectively blocks cytochrome P450-mediated oxidative metabolism at that site[5]. Furthermore, fluorine's high electronegativity modulates the pKa of adjacent functional groups (such as the aniline formed post-reduction) and increases the overall lipophilicity and membrane permeation of the molecule[6].

  • The Nitro Group: The nitro moiety serves as a stable, masked amine. It can be carried through multiple synthetic steps (e.g., alkylations or cross-couplings) before being chemoselectively reduced to an aniline[7][8]. Anilines are foundational pharmacophores, frequently acting as hinge-binders in kinase inhibitors or as precursors for sulfonamides and ureas. Additionally, nitroaromatics are heavily utilized in the design of hypoxia-selective bioreductive prodrugs, where the nitro group is reduced by nitroreductases in oxygen-deprived tumor microenvironments to release an active cytotoxin[9].

  • The Hydroxymethyl Group: The benzylic alcohol provides an electrophilic handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into a halide/mesylate to facilitate nucleophilic substitution reactions[10], enabling the attachment of diverse heterocyclic scaffolds[11].

Quantitative Data Summary
PropertyValuePharmacological Relevance
Chemical Formula C₇H₆FNO₃[3]Defines the core mass contribution to the final API.
Molecular Weight 171.13 g/mol [3]Low molecular weight ensures high ligand efficiency (LE) when used as a fragment.
CAS Registry Number 883987-74-4[1]Standard identifier for procurement and inventory.
Hydrogen Bond Donors 1 (Hydroxyl -OH)Facilitates target engagement or serves as a reactive nucleophile.
Hydrogen Bond Acceptors 4 (Nitro -NO₂, Hydroxyl -O, Fluoro -F)Enhances aqueous solubility and dictates binding pocket orientation.
Topological Polar Surface Area ~66.0 ŲOptimal for maintaining cell permeability while preventing excessive lipophilicity.

Synthetic Workflows & Logical Frameworks

The most common utilization of (3-Fluoro-5-nitrophenyl)methanol involves activating the benzylic position for nucleophilic attack, followed by the diversification of the scaffold, and concluding with the reduction of the nitro group to an active aniline pharmacophore[10][12].

Caption: Synthetic workflow from (3-Fluoro-5-nitrophenyl)methanol to a diversified fluoroaniline pharmacophore.

Biological Application: Hypoxia-Selective Prodrugs

When incorporated into a prodrug architecture, the electron-withdrawing nature of the fluorine atom stabilizes the transient radical anion formed during the initial one-electron reduction of the nitro group. This fine-tunes the reduction potential, ensuring that activation occurs exclusively in the hypoxic cores of solid tumors[9].

Caption: Hypoxia-selective bioreductive activation pathway of fluoronitrobenzyl-based prodrugs.

Experimental Protocols

The following protocols are designed with built-in causality to ensure reproducibility and high yields.

Protocol 1: Activation via Appel Reaction (Synthesis of 1-(Bromomethyl)-3-fluoro-5-nitrobenzene)

Objective: Convert the benzylic alcohol to a benzylic bromide to create a highly reactive electrophile for subsequent SN2 diversification[10]. Causality & Rationale: The Appel reaction (CBr₄/PPh₃) is explicitly chosen over traditional halogenating agents like PBr₃ or SOCl₂. The strongly electron-withdrawing nitro group makes the benzylic position prone to side reactions (such as bis-benzyl ether formation) under harsh acidic conditions. The neutral, mild conditions of the Appel reaction suppress these side reactions.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve (3-Fluoro-5-nitrophenyl)methanol (1.0 equiv, 10 mmol, 1.71 g) and carbon tetrabromide (CBr₄, 1.2 equiv, 12 mmol, 3.98 g) in anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic generation of the phosphonium intermediate.

  • Activation: Add triphenylphosphine (PPh₃, 1.25 equiv, 12.5 mmol, 3.28 g) portion-wise over 15 minutes. The solution will typically transition to a pale yellow color.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1; UV active).

  • Workup: Concentrate the reaction mixture under reduced pressure. To precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct, resuspend the crude residue in cold diethyl ether (50 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure benzylic bromide.

Protocol 2: Chemoselective Nitro Reduction to Fluoroaniline

Objective: Reduce the nitro group to an amine (aniline) to unveil the primary pharmacophore[7][8]. Causality & Rationale: Platinum on carbon (Pt/C) is strictly selected over the more common Palladium on carbon (Pd/C). While Pd/C is highly efficient for nitro reductions, it carries a significant risk of catalyzing the hydrodehalogenation of the C–F bond. Using 1% Pt/C ensures absolute chemoselectivity, reducing the –NO₂ group cleanly to –NH₂ while preserving the critical fluorine atom[7].

Step-by-Step Procedure:

  • Setup: Charge a high-pressure hydrogenation vessel or a thick-walled round-bottom flask with the nitro-intermediate (1.0 equiv, 5 mmol).

  • Solvent: Dissolve the substrate in a 1:1 mixture of absolute ethanol and ethyl acetate (30 mL). The ethyl acetate helps solubilize the fluorinated intermediate, while ethanol acts as an excellent proton donor for the reduction.

  • Catalyst Addition: Carefully add 1% Pt/C catalyst (0.05 equiv by weight). Safety Note: Always add the catalyst to the solvent under an inert atmosphere (N₂ or Argon) to prevent autoignition.

  • Hydrogenation: Seal the vessel, purge the system with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel with H₂ to 1 atm (balloon pressure is sufficient for unhindered nitro groups).

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor via LC-MS or TLC until the complete disappearance of the nitro starting material.

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (2 × 20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure to afford the crude fluoroaniline. If necessary, purify via recrystallization or chromatography.

References

  • [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 66907232, 3-Fluoro-5-nitrobenzyl alcohol. Source: nih.gov. URL:[Link]

  • [4] Purser, S., et al. The role of fluorine in medicinal chemistry: Improved metabolic stability. Source: tandfonline.com. URL:[Link]

  • [5] Stepan, A. F., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: nih.gov (PMC). URL:[Link]

  • [6] MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: mdpi.com. URL:[Link]

  • [11] ResearchGate. Synthesis of Heterocyclic Scaffolds from Nitrobenzyl Alcohols Using Reduction‐Generated Azaquinone Methides and Cyclization. Source: researchgate.net. URL: [Link]

  • [9] Tercel, M., et al. Hypoxia-Selective Antitumor Agents. 12. Nitrobenzyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine. Source: acs.org (J. Med. Chem.). URL:[Link]

  • [8] ChemRxiv. Biphasic Electrosynthesis for Efficient Organic Reductions via Hydrogen-Atom Transfer. Source: chemrxiv.org. URL:[Link]

  • [10] ACS Publications. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles. Source: acs.org (ACS Infect. Dis.). URL:[Link]

  • [12] Charles University Repository. Both Nitro Groups Are Essential for High Antitubercular Activity... Source: cuni.cz. URL:[Link]

Sources

Application

Application Note: (3-Fluoro-5-nitrophenyl)methanol in the Synthesis of Advanced Kinase Inhibitor APIs

Executive Summary & Mechanistic Rationale (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly versatile, tri-functionalized aromatic building block extensively utilized in the development of targeted therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly versatile, tri-functionalized aromatic building block extensively utilized in the development of targeted therapeutics. It is particularly valuable in the oncology space for the synthesis of Aurora and Vascular Endothelial Growth Factor (VEGF) kinase inhibitors [1].

The strategic value of this scaffold lies in its specific substitution pattern, which provides both physicochemical enhancements and orthogonal synthetic handles:

  • The Meta-Fluorine Atom: In medicinal chemistry, the strategic placement of a fluorine atom modulates the physicochemical properties of the API. Fluorine's high electronegativity lowers the pKa of proximal basic centers, enhancing membrane permeability and oral bioavailability[2]. Furthermore, the robust C–F bond acts as a metabolic shield, preventing oxidative degradation by cytochrome P450 enzymes at that specific position.

  • The Nitro Group: Serving as a masked aniline, the nitro group remains inert during the initial alkylation or esterification of the benzylic alcohol. Once the core scaffold is assembled, it can be chemoselectively reduced to a primary amine, providing a nucleophilic handle for late-stage diversification (e.g., urea or amide formation).

  • The Hydroxymethyl Motif: A primary alcohol that can be readily oxidized, esterified, or converted into a potent electrophile (halide/pseudohalide) for SN2 couplings.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Physicochemical and structural properties of (3-Fluoro-5-nitrophenyl)methanol [3].

PropertyValueClinical / Synthetic Relevance
CAS Number 883987-74-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C7H6FNO3Defines stoichiometric calculations.
Molecular Weight 171.13 g/mol Low molecular weight allows for downstream API growth without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Hydroxyl -OH)Serves as the primary site for electrophilic activation.
Hydrogen Bond Acceptors 4 (Nitro -NO2, Hydroxyl -O-, Fluoro -F)Influences kinase hinge-region binding and solubility.
LogP (Computed) ~1.2Optimal lipophilicity for cellular membrane penetration.

Core Synthetic Workflows & Self-Validating Protocols

To utilize this building block in API synthesis, it must be chemically activated. Below are two field-proven, self-validating protocols for its divergent functionalization.

G A (3-Fluoro-5-nitrophenyl)methanol (Core Building Block) B 3-Fluoro-5-nitrobenzyl bromide (Electrophile) A->B CBr4, PPh3 (Appel Rxn) C (3-Amino-5-fluorophenyl)methanol (Nucleophile) A->C Fe, NH4Cl (Nitro Reduction) D 3-Fluoro-5-nitrobenzaldehyde (Reductive Amination) A->D DMP or MnO2 (Oxidation)

Synthetic divergence of (3-Fluoro-5-nitrophenyl)methanol into versatile intermediates.

Protocol A: Electrophilic Activation via Appel Bromination

Objective: Convert the benzylic alcohol to 3-fluoro-5-nitrobenzyl bromide for SN2 alkylation of quinazoline cores [1].

Causality & Design: While phosphorus tribromide (PBr3) or hydrobromic acid (HBr) can achieve this transformation, the Appel reaction (CBr4/PPh3) is selected for its exceptionally mild, near-neutral conditions. This prevents the formation of benzylic carbocations (avoiding Friedel-Crafts oligomerization) and tolerates acid-sensitive moieties. The thermodynamic driving force is the formation of the robust P=O double bond in the triphenylphosphine oxide byproduct.

Step-by-Step Procedure:

  • Initiation: Dissolve (3-Fluoro-5-nitrophenyl)methanol (1.72 g, 10.0 mmol) and triphenylphosphine (3.43 g, 13.0 mmol) in anhydrous dichloromethane (DCM) (50 mL) under an inert argon atmosphere at 0 °C.

  • Activation: Add carbon tetrabromide (4.31 g, 13.0 mmol) dropwise as a solution in 10 mL DCM. Rationale: The reaction is highly exothermic; controlled addition prevents thermal degradation and suppresses radical side reactions.

  • Propagation: Remove the ice bath, allow the reaction to warm to ambient temperature, and stir for 2 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.2) will disappear, replaced by a less polar, strongly UV-active spot (Rf ~0.6).

  • Isolation: Concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography (eluting with Hexanes/DCM gradients) to separate the product from the triphenylphosphine oxide byproduct.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine to yield (3-amino-5-fluorophenyl)methanol.

Causality & Design: Standard catalytic hydrogenation (H2 with Pd/C) poses a significant risk of hydrodefluorination (cleavage of the Ar–F bond). To guarantee absolute chemoselectivity, a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) is employed. This single-electron transfer mechanism exclusively targets the nitro group while leaving the aryl fluoride and benzylic alcohol completely intact.

Step-by-Step Procedure:

  • Setup: Suspend the starting material (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.3 M concentration).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq). Rationale: NH4Cl acts as a mild proton source, buffering the reaction to prevent the formation of insoluble iron hydroxides that would coat and passivate the reactive metal surface.

  • Heating: Reflux the mixture at 80 °C for 3–4 hours under vigorous stirring.

  • Validation (In-Process): The reaction mixture will transition from a pale yellow suspension to a dark brown/black slurry as Fe(0) oxidizes to Fe(II)/Fe(III) oxides.

  • Workup: Filter the hot suspension through a pad of Celite to remove iron residues. Extract the aqueous filtrate with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Application in API Synthesis: Quinazoline-Based Kinase Inhibitors

(3-Fluoro-5-nitrophenyl)methanol is a critical precursor in the synthesis of 4-(benzyloxy)quinazoline derivatives, which are potent inhibitors of Aurora kinases and VEGF receptors—key targets in anti-angiogenic cancer therapies [1].

API_Workflow N1 3-Fluoro-5-nitrobenzyl bromide N3 O-Alkylated Quinazoline (Nitro-bearing Intermediate) N1->N3 Base (K2CO3), DMF SN2 Alkylation N2 4-Hydroxyquinazoline Core N2->N3 Base (K2CO3), DMF N4 Amino-Quinazoline (Aniline-bearing Intermediate) N3->N4 Fe, NH4Cl, EtOH/H2O Chemoselective Reduction N5 Final Kinase Inhibitor API (VEGF/Aurora Target) N4->N5 Acyl Chloride / Isocyanate Amide/Urea Coupling

Integration of the fluorinated building block into a quinazoline-based kinase inhibitor API.

The activated bromide undergoes an SN2 displacement with a 4-hydroxyquinazoline core. The presence of the meta-fluorine atom on the benzyl ether linkage optimizes the dihedral angle and enhances the lipophilic contact within the kinase hinge region. Subsequent reduction of the nitro group provides the necessary aniline for coupling with terminal acyl chlorides or isocyanates, forming the final solvent-exposed binding motif of the API.

Analytical Validation Data

To ensure the integrity of the self-validating protocols, the following diagnostic analytical signals should be used to confirm successful transformations.

Table 2: Diagnostic analytical signals for the validation of synthesized intermediates.

Compound1H NMR Diagnostic Peaks (DMSO-d6)MS (ESI) DataStructural Confirmation
(3-Fluoro-5-nitrophenyl)methanol δ 4.64 (s, 2H, CH2), δ 5.65 (s, 1H, OH)m/z 170.1 [M-H]-Presence of intact benzylic alcohol.
3-Fluoro-5-nitrobenzyl bromide δ 4.75 (s, 2H, CH2Br); Absence of OH peakm/z 233.0 / 235.0 [M+H]+Downfield shift of CH2; 1:1 isotopic pattern confirming bromine incorporation.
(3-Amino-5-fluorophenyl)methanol δ 5.30 (br s, 2H, NH2)m/z 142.1 [M+H]+Appearance of broad amine protons; mass shift confirming loss of oxygen.

References

  • Quinazoline derivatives for use against cancer. US Patent 20090036474A1.
  • Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews (2008).[Link]

  • 3-Fluoro-5-nitrobenzyl alcohol. National Center for Biotechnology Information. PubChem Compound Summary for CID 66907232.[Link]

Method

Application Note: Selective Oxidation of (3-Fluoro-5-nitrophenyl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded protocol for the selective oxidation of (3-Fluoro-5-nitrophenyl)methano...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded protocol for the selective oxidation of (3-Fluoro-5-nitrophenyl)methanol to 3-Fluoro-5-nitrobenzaldehyde.

Substrate Electronic Profiling & Mechanistic Rationale

The targeted oxidation of (3-Fluoro-5-nitrophenyl)methanol to 3-Fluoro-5-nitrobenzaldehyde represents a critical functional group transformation in the synthesis of advanced pharmaceutical intermediates.

(3-Fluoro-5-nitrophenyl)methanol is characterized by a highly electron-deficient aromatic ring. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), while the nitro group at the 5-position contributes both inductive (-I) and resonance (-M) withdrawal. This combined electronic environment significantly decreases the electron density at the benzylic oxygen, rendering it less nucleophilic[1].

Consequently, the initial attack of the alcohol onto an oxidizing agent is kinetically slower than that of electron-rich benzylic alcohols. However, this electron deficiency also increases the acidity of the benzylic protons, which can facilitate the final deprotonation step in hypervalent iodine mechanisms. The primary synthetic challenge is driving the reaction to full conversion without triggering overoxidation to 3-fluoro-5-nitrobenzoic acid—a common pitfall when utilizing harsh, unselective oxidants like potassium permanganate (KMnO₄)[2].

Strategic Selection of Oxidants

Historically, Pyridinium Chlorochromate (PCC) has been utilized for the oxidation of related nitrobenzyl alcohols[3]. However, the generation of toxic, heavy-metal chromium(VI) waste makes PCC strictly prohibitive for modern drug development and process scale-up due to stringent elemental impurity guidelines (ICH Q3D).

To address this, we detail two contemporary, self-validating methodologies:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent that offers exceptionally mild conditions and high chemoselectivity. DMP is ideal for lab-scale synthesis (<5g) where high purity and operational simplicity are paramount. It avoids overoxidation and handles electron-deficient substrates effectively, despite the reduced nucleophilicity of the alcohol[1][4].

  • TEMPO / BAIB Catalytic System: For process scale-up (>5g), the Piancatelli/Margarita protocol utilizing a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with stoichiometric Bis(acetoxy)iodobenzene (BAIB) is preferred[5]. This system operates via a highly electrophilic oxoammonium ion intermediate. It is chemoselective, avoids heavy metals, and is environmentally benign, making it a standard in pharmaceutical manufacturing[5][6][7].

Comparative Oxidation Strategies

Oxidant SystemExpected YieldReaction TimeScalabilityEnvironmental & Safety Profile
PCC 80–85%1–2 hPoorHigh Toxicity: Generates carcinogenic Cr(VI) waste[3].
DMP >90%1–2 hModerateMild: Atom-uneconomical; potential shock sensitivity of precursors at scale[1].
TEMPO/BAIB 85–95%2–4 hExcellentGreen: Heavy-metal free; benign byproducts (iodobenzene, acetic acid)[5].

Experimental Workflows

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Lab Scale < 5g)

Designed for rapid, high-purity isolation of the aldehyde.

Causality & Setup: The reaction must be performed in anhydrous dichloromethane (CH₂Cl₂) to prevent the hydrolysis of DMP into the less reactive and insoluble iodoxybenzoic acid (IBX).

Step-by-Step Procedure:

  • Preparation: Dissolve (3-Fluoro-5-nitrophenyl)methanol (1.0 equiv, e.g., 2.0 g, 11.7 mmol) in anhydrous CH₂Cl₂ (0.2 M, 58 mL) under an inert argon atmosphere.

  • Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.15 equiv, 5.7 g, 13.4 mmol) portion-wise over 5 minutes. Rationale: A slight excess compensates for the deactivated nature of the benzylic alcohol.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 to 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the product aldehyde will run strictly higher (higher Rf) than the highly polar starting alcohol.

  • Quench & Workup: Dilute the reaction with additional CH₂Cl₂ (50 mL). Pour the mixture into a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (100 mL total).

    • Mechanistic Rationale: The thiosulfate reduces unreacted DMP and iodine(III) byproducts to water-soluble 2-iodobenzoic acid derivatives. The bicarbonate neutralizes the acetic acid released during the reaction, preventing acid-catalyzed acetalization and facilitating clean phase separation.

  • Isolation: Stir the biphasic mixture vigorously for 15 minutes until both layers are clear. Extract the aqueous layer with CH₂Cl₂ (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Fluoro-5-nitrobenzaldehyde as a pale yellow solid.

Protocol B: TEMPO/BAIB Catalytic Oxidation (Process Scale > 5g)

Designed for safe, heavy-metal-free scale-up.

Causality & Setup: The reaction utilizes a semi-aqueous solvent system (CH₂Cl₂/H₂O) which helps dissolve the BAIB and stabilizes the highly polar oxoammonium intermediate[7]. BAIB acts as the terminal oxidant to continuously regenerate the active TEMPO oxoammonium species from the hydroxylamine byproduct[5].

Step-by-Step Procedure:

  • Preparation: Dissolve (3-Fluoro-5-nitrophenyl)methanol (1.0 equiv, e.g., 10.0 g, 58.4 mmol) in a 2:1 mixture of CH₂Cl₂ and water (150 mL total).

  • Catalyst Addition: Add TEMPO (0.1 equiv, 0.91 g, 5.84 mmol) to the biphasic mixture. The solution will adopt a faint orange/red hue characteristic of the TEMPO radical.

  • Oxidant Addition: Add Bis(acetoxy)iodobenzene (BAIB) (1.1 equiv, 20.7 g, 64.2 mmol) in three portions over 15 minutes at room temperature.

  • Reaction: Stir vigorously at room temperature for 3 to 4 hours. Rationale: Vigorous stirring is mandatory to ensure mass transfer between the aqueous and organic phases.

  • Quench & Workup: Once TLC indicates complete consumption of the alcohol, quench the reaction by adding saturated aqueous Na₂S₂O₃ (50 mL) to destroy any residual oxidant.

  • Isolation: Separate the organic layer. Extract the aqueous phase with CH₂Cl₂ (2 × 50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove acetic acid generated by BAIB) and brine. Dry over Na₂SO₄, filter, and concentrate. The crude product can be recrystallized from heptane/ethyl acetate to afford high-purity 3-Fluoro-5-nitrobenzaldehyde.

Visualizations

Workflow Start (3-Fluoro-5-nitrophenyl)methanol Goal Target: 3-Fluoro-5-nitrobenzaldehyde Cond1 Lab Scale (< 5g) High Purity Needed Start->Cond1 Scale-up decision Cond2 Process Scale (> 5g) Green Chem Required Start->Cond2 Scale-up decision DMP Dess-Martin Periodinane (DMP) CH2Cl2, rt, 1-2h Cond1->DMP TEMPO TEMPO / BAIB CH2Cl2/H2O, rt, 2-4h Cond2->TEMPO Product 3-Fluoro-5-nitrobenzaldehyde (>90% Yield, No Overoxidation) DMP->Product TEMPO->Product

Decision matrix for the oxidation of (3-Fluoro-5-nitrophenyl)methanol based on scale.

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium Oxoammonium Ion (+) TEMPO->Oxoammonium BAIB (Oxidant) - AcOH Hydroxylamine Hydroxylamine (-OH) Oxoammonium->Hydroxylamine Alcohol -> Aldehyde Hydroxylamine->TEMPO Oxidation (Regeneration)

Catalytic cycle of TEMPO-mediated oxidation driven by stoichiometric BAIB.

References

  • Benchchem - (6-Amino-2-chloro-3-fluorophenyl)methanol (General oxidation of related fluorinated benzyl alcohols).
  • Beilstein Journal of Organic Chemistry - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
  • Organic Syntheses - Oxidation of alcohols with IBD (iodosobenzene diacetate) with catalytic amounts of TEMPO.
  • Amazon S3 (Supporting Information) - Benzoazepine-Fused Isoindolines via Intramolecular (3+2)-Cycloadditions (PCC Oxidation Procedure).

Sources

Application

Esterification of (3-Fluoro-5-nitrophenyl)methanol

Application Note: Advanced Esterification Protocols for (3-Fluoro-5-nitrophenyl)methanol 1. Executive Summary & Physicochemical Context (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly specialized benzylic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Esterification Protocols for (3-Fluoro-5-nitrophenyl)methanol

1. Executive Summary & Physicochemical Context (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4) is a highly specialized benzylic alcohol utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and photolabile linkers ([1]). Structurally, the molecule features a primary hydroxyl group that is sterically unhindered. However, the presence of meta-fluoro and meta-nitro substituents exerts a profound electron-withdrawing inductive effect (-I) on the aromatic ring. This significantly decreases the electron density at the benzylic oxygen, rendering it a weak nucleophile compared to unsubstituted benzyl alcohols.

Due to this electronic deactivation, traditional acid-catalyzed Fischer esterification is often inefficient, requiring harsh thermal conditions that can lead to the degradation of the nitro group or unwanted side reactions. To achieve quantitative yields, researchers must employ highly reactive acylating agents or potent coupling systems, such as the Steglich esterification, which operates under mild, neutral conditions ([2]).

2. Mechanistic Rationale: The Steglich Advantage The Steglich esterification utilizes a carbodiimide coupling reagent—traditionally N,N'-Dicyclohexylcarbodiimide (DCC)—and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to couple carboxylic acids with alcohols[2].

Causality of Reagent Selection: While DCC is effective, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove without tedious column chromatography. For a more scalable and self-validating workflow, substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is highly recommended. EDC·HCl produces a water-soluble urea byproduct that is easily removed via a simple aqueous workup ([3]).

Furthermore, the addition of DMAP is non-negotiable for deactivated alcohols like (3-fluoro-5-nitrophenyl)methanol. DMAP acts as a superior nucleophile, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This prevents the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea (the O-to-N acyl shift) and rapidly transfers the acyl group to the weak benzylic alcohol[2].

3. Mechanistic Workflow Visualization

G N1 Carboxylic Acid + EDC·HCl (Activation) N2 O-Acylisourea Intermediate N1->N2 -HCl N3 DMAP Catalysis (Acyl Transfer) N2->N3 Prevents N-acyl shift N4 N-Acylpyridinium Active Species N3->N4 Fast N5 (3-Fluoro-5-nitrophenyl)methanol (Nucleophile) N4->N5 Rate-Limiting N6 Target Ester Product + Water-Soluble Urea N5->N6 Esterification

Fig 1: Mechanistic workflow of EDC/DMAP-mediated Steglich esterification.

4. Experimental Protocols

Protocol A: Greener Steglich Esterification (EDC·HCl / DMAP) This protocol utilizes Acetonitrile as a greener alternative to dichloromethane (DCM), offering excellent solubility for polar nitro-aromatics while maintaining high reaction kinetics ([4]).

Materials:

  • (3-Fluoro-5-nitrophenyl)methanol (1.0 equiv)

  • Carboxylic Acid (1.05 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Acetonitrile (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-flushed round-bottom flask with the carboxylic acid and (3-Fluoro-5-nitrophenyl)methanol.

  • Solvation: Add anhydrous Acetonitrile to achieve a 0.1 M concentration. Stir until a homogenous solution is formed.

  • Catalyst Addition: Add DMAP (0.1 equiv). Critical Insight: DMAP must be present in the solution before the coupling agent is activated to ensure it immediately traps the transient O-acylisourea intermediate.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. Critical Insight: Cooling mitigates the initial exothermic activation phase and suppresses the formation of aliphatic anhydrides.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 4–12 hours. Monitor conversion via LC-MS or TLC.

  • Quench & Extraction: Upon completion, quench the reaction with deionized water. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Purification Wash: Wash the combined organic layers sequentially with 1M HCl (removes DMAP and water-soluble EDC-urea), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure ester without the need for column chromatography.

Protocol B: Acyl Chloride / TEA Method (For Sterically Hindered Acids) If the target carboxylic acid is highly sterically hindered (e.g., pivalic acid derivatives), the Steglich intermediate may be too bulky for the deactivated alcohol to attack. In such cases, pre-forming the acyl chloride is required.

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a dry flask, dissolve the acyl chloride (1.2 equiv) in anhydrous THF (0.2 M).

  • Substrate Addition: Add (3-Fluoro-5-nitrophenyl)methanol (1.0 equiv) and DMAP (0.05 equiv).

  • Base Addition: Cool the mixture to 0 °C and add Triethylamine (TEA, 1.5 equiv) dropwise. Critical Insight: TEA is added last and slowly to act as an HCl scavenger. Slow addition prevents the formation of ketenes (if α-protons are present) and controls the exothermic precipitation of TEA·HCl salts.

  • Propagation: Stir at room temperature for 2–6 hours.

  • Workup: Filter the precipitated TEA·HCl salts through a Celite pad. Concentrate the filtrate, redissolve in DCM, and wash sequentially with 1M HCl, water, and brine. Dry and concentrate to obtain the ester.

5. Quantitative Data & Method Comparison

To assist in protocol selection, the following table summarizes the operational metrics of both esterification strategies when applied to (3-Fluoro-5-nitrophenyl)methanol.

ParameterProtocol A: EDC/DMAP (Steglich)Protocol B: Acyl Chloride / TEA
Optimal Substrate Scope Primary, secondary, and acid-labile carboxylic acidsHighly sterically hindered aliphatic acids
Typical Yield 85% – 95%75% – 90%
Reaction Time 4 – 12 hours2 – 6 hours
Byproduct Removal Simple aqueous wash (water-soluble urea)Filtration of salts + aqueous wash
Environmental Profile Greener (Acetonitrile solvent, no chlorinating agents)Harsher (Requires toxic acyl chlorides)
Role of DMAP Essential Acyl Transfer AgentNucleophilic Catalyst

6. References

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. "Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile." Journal of Visualized Experiments, 2018.[Link]

  • Macia-Agullo, J. A., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 2021.[Link]

  • "Steglich Esterification." Organic Chemistry Portal.[Link]

  • "3-Fluoro-5-nitrobenzyl alcohol | CID 66907232." PubChem.[Link]

Method

Application Note: Chemoselective Reduction of (3-Fluoro-5-nitrophenyl)methanol

Introduction & Mechanistic Rationale (3-Fluoro-5-nitrophenyl)methanol is a highly functionalized building block featuring three distinct reactive sites: a nitro group (-NO₂), an aryl fluoride (-F), and a benzylic alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3-Fluoro-5-nitrophenyl)methanol is a highly functionalized building block featuring three distinct reactive sites: a nitro group (-NO₂), an aryl fluoride (-F), and a benzylic alcohol (-CH₂OH). The synthetic objective is to selectively reduce the nitro group to a primary amine, yielding (3-Amino-5-fluorophenyl)methanol , without perturbing the other sensitive functional groups.

The Chemoselectivity Challenge:

  • Aryl Fluoride: Highly susceptible to hydrodefluorination under standard catalytic hydrogenation conditions (e.g., Pd/C with H₂), especially if the reaction is allowed to proceed for extended periods or under high pressure[1].

  • Benzylic Alcohol: Prone to hydrogenolysis (cleavage to a methyl group) or oxidation depending on the acidity or basicity of the reduction conditions[2].

  • Nitro Group: Requires a robust electron source for complete reduction to the primary amine, avoiding the accumulation of hydroxylamine or azo intermediates[3].

To achieve complete chemoselectivity, mild electron-transfer methods—such as the modified Béchamp reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)—are preferred over harsh acidic iron reductions or aggressive high-pressure hydrogenation[4],[5].

Reaction Pathway & Causality

The Fe/NH₄Cl system operates via a single-electron transfer (SET) mechanism from the activated iron surface to the nitro group. NH₄Cl acts as a mild proton donor, maintaining the reaction pH around 6[6]. This near-neutral pH is the causal factor that prevents the hydrogenolysis of the benzylic alcohol and the cleavage of the C-F bond, side reactions that typically plague reductions performed under strongly acidic conditions[7].

Pathway Substrate (3-Fluoro-5-nitrophenyl)methanol Fe Fe / NH4Cl EtOH/H2O, 80°C Substrate->Fe Chemoselective Pd Pd/C, H2 (Standard) Substrate->Pd Harsh Conditions Product (3-Amino-5-fluorophenyl)methanol (Target) Side1 (3-Aminophenyl)methanol (Hydrodefluorination) Side2 3-Fluoro-5-methylaniline (Hydrogenolysis) Fe->Product High Yield Pd->Product Minor/Variable Pd->Side1 Side Reaction Pd->Side2 Side Reaction

Caption: Chemoselective reduction pathway vs. potential side reactions under standard hydrogenation.

Comparative Analysis of Reduction Methods

The choice of reducing agent dictates the reaction's efficiency, chemoselectivity, and scalability[8]. The table below summarizes the causality behind selecting specific methodologies for this substrate.

MethodReagentsConditionsChemoselectivity (F, OH)Key AdvantagesKey Disadvantages
Modified Béchamp Fe powder, NH₄ClEtOH/H₂O (2:1), 80°C, 2-6 hExcellent Highly scalable, inexpensive, preserves C-F and C-OH bonds[4],[6].Generates iron oxide sludge requiring Celite filtration[4].
Catalytic Hydrogenation 10% Pd/C, H₂ gasEtOH, 25°C, 50 psiPoor to Moderate Clean reaction, easy workup (simple filtration)[1].High risk of hydrodefluorination and hydrogenolysis[1],[8].
Metal-Free Transfer B₂(OH)₄, 4,4'-bipyridineH₂O/iPrOH, Room Temp, 5 minExcellent Extremely rapid, room temperature, no heavy metals[9].Reagents are more expensive; less established at pilot scale[9].

Detailed Experimental Protocols

Protocol A: Scalable Chemoselective Reduction using Fe/NH₄Cl

This protocol leverages the mild acidity of NH₄Cl to activate the iron powder without compromising the substrate's sensitive functional groups[7],[5].

Materials:

  • (3-Fluoro-5-nitrophenyl)methanol (1.0 eq)

  • Iron powder (electrolytic grade preferred for faster kinetics) (5.0 eq)[4],[6]

  • Ammonium chloride (NH₄Cl) (10.0 eq)[6]

  • Ethanol and Deionized Water (2:1 ratio)[6]

  • Ethyl acetate (for extraction)

  • Celite® (for filtration)[1]

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (3-Fluoro-5-nitrophenyl)methanol in a mixture of Ethanol and Water (e.g., 40 mL total solvent per gram of substrate, utilizing a 2:1 EtOH:H₂O ratio)[6].

  • Reagent Addition: Add NH₄Cl (10.0 eq) followed by Iron powder (5.0 eq) to the solution. Causality: NH₄Cl acts as a proton source that etches the passivating oxide layer off the iron powder, enabling efficient single-electron transfer[6],[5].

  • Reflux: Heat the vigorously stirring suspension to reflux (approx. 80°C). Monitor the reaction progress via TLC or LC-MS. The reaction typically reaches completion in 2 to 6 hours[6]. The pH will naturally stabilize around 6[6].

  • Quenching (CRITICAL SAFETY STEP): Once the starting material is consumed, cool the mixture to 40°C. Add additional water (e.g., 1-2 volumes) before attempting to remove the ethanol. Causality: Distilling the alcoholic solvent without adding water can lead to an uncontrolled, potentially explosive exothermic reaction with the highly activated iron residues[4].

  • Filtration: Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous residue with ethyl acetate and stir for 10 minutes. Filter the black iron sludge through a tightly packed pad of Celite®[4],[1]. Wash the pad thoroughly with additional ethyl acetate to ensure full product recovery.

  • Workup & Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude (3-Amino-5-fluorophenyl)methanol[1]. The product is typically pure enough (>95%) for downstream applications[4].

Workflow Step1 1. Dissolution Substrate in EtOH/H2O Step2 2. Activation Add Fe (5 eq) & NH4Cl (10 eq) Step1->Step2 Step3 3. Reduction Reflux at 80°C for 2-6 h Step2->Step3 Step4 4. Safe Quench Cool to 40°C, ADD WATER Step3->Step4 Step5 5. Filtration Remove Fe sludge via Celite Step4->Step5 Step6 6. Isolation EtOAc extraction & concentration Step5->Step6

Caption: Step-by-step workflow for the chemoselective Fe/NH4Cl reduction process.

Protocol B: Metal-Free Reduction using Tetrahydroxydiboron

For highly sensitive pharmaceutical applications where trace metal contamination (e.g., Fe, Pd) is unacceptable, a modern organocatalytic approach can be employed[9].

Materials:

  • (3-Fluoro-5-nitrophenyl)methanol (1.0 eq)

  • Tetrahydroxydiboron (B₂(OH)₄) (3.0 eq)

  • 4,4'-Bipyridine (10 mol%)

  • Water/Isopropanol mixture

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate and 4,4'-bipyridine (10 mol%) in a suitable solvent mixture (e.g., H₂O/Isopropanol) at room temperature[9],[10].

  • Reduction: Add B₂(OH)₄ (3.0 eq) to the stirring solution. Causality: The 4,4'-bipyridine acts as an electron-transfer organocatalyst, activating the diboron species to rapidly reduce the nitro group without affecting the aryl fluoride or benzylic alcohol[9].

  • Monitoring: Stir at room temperature. The reaction is exceptionally fast and typically completes within 5 to 15 minutes[9].

  • Isolation: Extract the mixture with ethyl acetate, wash with water to remove boric acid byproducts, dry over Na₂SO₄, and concentrate.

References

  • Source: chemspider.
  • Source: benchchem.
  • Source: google.com (Patents)
  • Source: echemi.
  • Source: semanticscholar.
  • Title: Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives)
  • Source: wikipedia.
  • Source: nih.
  • Source: organic-chemistry.
  • Source: benchchem.

Sources

Application

Application Note: Divergent Suzuki-Miyaura Cross-Coupling Strategies for (3-Fluoro-5-nitrophenyl)methanol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, divergent synthetic workflows, and self-validating experimental protocols. Introduction & Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, divergent synthetic workflows, and self-validating experimental protocols.

Introduction & Strategic Importance

In modern drug discovery, the (3-fluoro-5-nitrophenyl)methanol scaffold (CAS: 883987-74-4) serves as a highly versatile synthetic node. The incorporation of a fluorine atom is a proven strategy to modulate pKa, enhance metabolic stability, and improve lipophilicity. Meanwhile, the nitro group acts as a masked amine for late-stage diversification, and the benzylic alcohol provides a flexible linkage point.

Because the native molecule lacks a traditional halide, triflate, or boronic acid moiety, it cannot undergo direct Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I recommend a divergent derivatization strategy to unlock this scaffold's potential. By selectively functionalizing either the benzylic position or the aromatic ring, chemists can access both diarylmethanes (via sp3

sp2 coupling) and biaryls (via sp2

sp2 coupling) from a single starting material [1].

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and reproducibility, it is critical to understand the causality behind the reaction conditions chosen for each divergent pathway.

Pathway A: sp3
sp2 Benzylic Coupling

Converting the benzylic alcohol to a benzylic bromide (e.g., 1-(bromomethyl)-3-fluoro-5-nitrobenzene) enables sp3

sp2 Suzuki coupling.
  • The Challenge: Benzylic halides are highly prone to Wurtz-type homocoupling and solvolysis in aqueous base. Furthermore, oxidative addition of palladium to sp3 C-Br bonds is generally slower than to sp2 C-I bonds.

  • The Solution: Utilizing a palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂ , enforces a cis-coordination geometry that accelerates the reductive elimination step. This rapid product release outcompetes the slower homocoupling pathways [2].

Pathway B: sp2
sp2 Aryl Coupling via Sandmeyer

Direct electrophilic aromatic bromination of the (3-fluoro-5-nitrophenyl)methanol ring is severely disfavored due to the strongly electron-withdrawing nature of both the nitro and fluoro groups.

  • The Challenge: How to install a halogen on a deactivated ring without destroying the benzylic alcohol?

  • The Solution: A two-step reduction/Sandmeyer sequence. First, the nitro group is reduced to an aniline. Crucially, Fe/NH₄Cl is used instead of Pd/C catalyzed hydrogenation. Pd/C poses a high risk of unwanted hydrogenolysis of the benzylic alcohol and hydrodehalogenation of the C-F bond. The resulting aniline is then converted to a diazonium salt and subsequently to a bromide ((3-bromo-5-fluorophenyl)methanol), creating an ideal sp2 electrophile for standard Pd(PPh₃)₄ catalyzed cross-coupling[3].

Divergent Synthetic Workflow

The following DOT diagram maps the divergent synthetic pathways from the core building block to the final coupled pharmacophores.

G cluster_A Pathway A: sp3-sp2 Coupling cluster_B Pathway B: sp2-sp2 Coupling SM (3-Fluoro-5-nitrophenyl)methanol (Starting Material) Appel Appel Reaction (CBr4, PPh3) SM->Appel Reduction Nitro Reduction (Fe, NH4Cl) SM->Reduction BenzylicBr 1-(Bromomethyl)-3-fluoro-5-nitrobenzene (sp3 Electrophile) Appel->BenzylicBr SuzukiA Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) BenzylicBr->SuzukiA ProductA Diarylmethane Derivative SuzukiA->ProductA Aniline (3-Amino-5-fluorophenyl)methanol (Intermediate) Reduction->Aniline Sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) Aniline->Sandmeyer ArylBr (3-Bromo-5-fluorophenyl)methanol (sp2 Electrophile) Sandmeyer->ArylBr SuzukiB Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) ArylBr->SuzukiB ProductB Biaryl Derivative SuzukiB->ProductB

Caption: Divergent synthetic workflow generating diarylmethanes and biaryls from a single precursor.

Step-by-Step Experimental Protocols

Protocol A: sp3
sp2 Benzylic Suzuki Coupling

Step 1: Synthesis of 1-(Bromomethyl)-3-fluoro-5-nitrobenzene

  • Dissolve (3-fluoro-5-nitrophenyl)methanol (10.0 mmol) and carbon tetrabromide (CBr₄, 12.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add triphenylphosphine (PPh₃, 12.5 mmol) portion-wise over 15 minutes to control the exothermic Appel reaction.

  • Stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Concentrate under reduced pressure and purify via silica gel plug to yield the benzylic bromide.

Step 2: sp3

sp2 Cross-Coupling
  • In a Schlenk flask, combine 1-(bromomethyl)-3-fluoro-5-nitrobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL). Self-validation check: The biphasic system ensures base solubility while keeping the Pd catalyst in the organic layer, preventing premature degradation.

  • Heat the mixture at 80 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, extract with ethyl acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and purify via column chromatography.

Protocol B: sp2
sp2 Aryl Suzuki Coupling

Step 1: Reduction and Sandmeyer Reaction

  • Reduction: Suspend (3-fluoro-5-nitrophenyl)methanol (10.0 mmol), Iron powder (50.0 mmol), and NH₄Cl (10.0 mmol) in EtOH/H₂O (3:1, 40 mL). Reflux at 80 °C for 3 hours. Filter hot through Celite to remove iron oxides, then concentrate to isolate (3-amino-5-fluorophenyl)methanol.

  • Sandmeyer: Dissolve the amine (5.0 mmol) in 48% aqueous HBr (15 mL) and cool to 0 °C. Slowly add a solution of NaNO₂ (5.5 mmol) in water (5 mL). Stir for 30 min to form the diazonium salt.

  • Gradually add the diazonium solution to a stirring solution of CuBr (6.0 mmol) in 48% HBr (10 mL) at 60 °C. Stir for 1 hour, extract with DCM, and purify to yield (3-bromo-5-fluorophenyl)methanol.

Step 2: sp2

sp2 Cross-Coupling
  • Combine (3-bromo-5-fluorophenyl)methanol (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.5 mmol) in a degassed 1,4-Dioxane/H₂O mixture (4:1, 10 mL).

  • Reflux at 90 °C for 8 hours.

  • Perform standard aqueous workup and isolate the biaryl product via chromatography.

Quantitative Data Presentation

Table 1: Optimization of Reaction Conditions for Benzylic Suzuki Coupling (Pathway A)

EntryCatalyst (5 mol%)Base (3 equiv)SolventTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9042% (High homocoupling)
2Pd(OAc)₂ / PPh₃K₂CO₃DMF8055%
3Pd(dppf)Cl₂ K₂CO₃ Toluene/H₂O 80 88% (Optimal)
4Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O8085%

Note: The use of Pd(dppf)Cl₂ drastically reduced the formation of the 1,2-bis(3-fluoro-5-nitrophenyl)ethane homocoupling byproduct.

Table 2: Substrate Scope Comparison ( sp3 vs sp2 )

Electrophile TypeBoronic Acid PartnerProduct TypeIsolated Yield (%)
Pathway A ( sp3 )Phenylboronic acidDiarylmethane88%
Pathway A ( sp3 )4-Methoxyphenylboronic acidDiarylmethane81%
Pathway B ( sp2 )Phenylboronic acidBiaryl92%
Pathway B ( sp2 )3-Pyridinylboronic acidHetero-Biaryl79%

Mechanistic Visualization

The catalytic cycle below illustrates the critical steps of the benzylic Suzuki-Miyaura coupling, emphasizing the formation of the key sp3 -hybridized oxidative addition complex.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(ArCH2)(Br)L2] Pd0->OxAdd + ArCH2Br TransMet Transmetalation [Pd(II)(ArCH2)(Ar')L2] OxAdd->TransMet + Ar'-B(OH)2, Base RedElim Reductive Elimination Diarylmethane Product TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle of the benzylic Suzuki-Miyaura coupling highlighting the sp3 oxidative addition.

References

  • Suzuki reaction Wikipedia, The Free Encyclopedia URL: [Link]

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift Journal of the American Chemical Society (ACS) URL:[Link]

  • 2.6: Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-Fluoro-5-nitrophenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of (3-Fluoro-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4).

Unlike standard benzyl alcohols, the synergistic electron-withdrawing effects of the meta-fluoro and meta-nitro groups significantly alter this compound's polarity, melting point, and stability. This guide moves beyond basic protocols to explain the causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Physicochemical Profile & Analytical Baseline

Before initiating any purification workflow, it is critical to understand the quantitative properties of the target molecule. The low melting point of this compound is the primary driver of purification failures (specifically the "oiling out" phenomenon).

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
CAS Number 883987-74-4Unique identifier for spectral cross-referencing.
Molecular Weight 171.13 g/mol Used for precise stoichiometric calculations.
Melting Point ~33°CCritical: Compound will melt into an oil if handled or evaporated at standard room temperatures or warm water baths 1.
Storage Temp. 2-8°C (Cold-chain)Prevents slow oxidation to the corresponding benzaldehyde and mitigates thermal degradation 2.
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in H₂OIdeal for biphasic aqueous workups and standard normal-phase chromatography.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodologies are designed to be self-validating—meaning each step contains an inherent check to confirm success before proceeding to the next.

Protocol A: Pre-Chromatography Aqueous Workup

If your synthesis involves the reduction of 3-fluoro-5-nitrobenzoic acid, unreacted acid will severely streak on a silica column.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Wash (Self-Validation Step): Wash the organic layer with 3 equal volumes of saturated aqueous NaHCO₃. Causality: The mild base deprotonates unreacted carboxylic acids, driving them into the aqueous phase. You can validate this by acidifying the aqueous layer with 1M HCl; a white precipitate confirms the successful removal of the acid impurity.

  • Brine Wash & Drying: Wash with brine to remove residual water, then dry over anhydrous Na₂SO₄.

  • Filtration: Filter the drying agent and proceed to concentration.

Protocol B: Flash Column Chromatography (FCC)
  • Column Preparation: Pack a silica gel column using a non-polar solvent (e.g., Hexanes or Petroleum Ether).

  • Loading: Dry-load the crude mixture onto silica gel if it is an oil, or wet-load using a minimal amount of Dichloromethane (DCM).

  • Elution Gradient: Begin elution with 90:10 Hexane:EtOAc. Gradually increase polarity to 70:30 Hexane:EtOAc. Causality: The electron-withdrawing nitro and fluoro groups make the hydroxyl proton more acidic and the molecule slightly more polar than unsubstituted benzyl alcohols. A gradient ensures separation from less polar byproducts (e.g., 3-fluoro-5-nitrobenzyl halides) 3.

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product.

Protocol C: Temperature-Controlled Concentration & Crystallization
  • Evaporation: Concentrate the combined fractions using a rotary evaporator. Crucial: Keep the water bath strictly below 30°C. Causality: Exceeding the 33°C melting point 1 will result in a supercooled liquid (oil) that traps trace solvent, making subsequent crystallization nearly impossible.

  • Low-Temperature Recrystallization: If the product remains an oil, dissolve it in a minimal amount of warm (not boiling) diethyl ether, add hexanes until slightly cloudy, and immediately transfer to a -20°C freezer.

  • Seeding: If available, introduce a single seed crystal to provide a nucleation site, forcing the compound out of its supercooled state.

Troubleshooting & FAQ

Q: Why is my purified (3-Fluoro-5-nitrophenyl)methanol forming a stubborn oil instead of a solid powder? A: This is the most common issue with this compound. Because its melting point is approximately 33°C 1, ambient laboratory temperatures (often 22-25°C) combined with minor solvent impurities depress the melting point below room temperature. Solution: Do not attempt to scrape the oil. Redissolve it in a minimal amount of pentane or hexanes, scratch the inside of the flask with a glass rod to induce nucleation, and store it at -20°C overnight.

Q: During TLC analysis, my product spot is tailing heavily. How do I fix this before running the column? A: Tailing of nitrobenzyl alcohols on standard silica is often caused by hydrogen bonding between the benzylic hydroxyl group and the silanol groups on the stationary phase 4. Solution: Add 1% Triethylamine (TEA) or Acetic Acid (AcOH) to your TLC developing solvent. If the tailing resolves, incorporate 0.5% of that modifier into your bulk column chromatography eluent to sharpen the bands.

Q: I am scaling up the reaction. Can I skip the chromatography and rely solely on recrystallization? A: It is highly discouraged unless the crude purity is already >90%. Recrystallization of low-melting solids is thermodynamically unfavored when high levels of impurities are present, as the impurities act as plasticizers. Perform a coarse silica plug filtration first to remove baseline impurities, then attempt low-temperature recrystallization.

Q: Why did my product turn dark yellow/brown after a week on the bench? A: Nitroaromatic compounds, particularly those with benzylic alcohols, are susceptible to photo-oxidation and thermal degradation, eventually forming the corresponding nitrobenzaldehyde or polymeric species. Solution: Always store the purified compound in an amber vial, backfilled with Argon or Nitrogen, at 2-8°C 2.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the purification workflow, highlighting the critical temperature-control nodes required for this specific molecule.

PurificationWorkflow N1 Crude Reaction Mixture (Contains Unreacted Precursors) N2 Aqueous Workup (Sat. NaHCO3 Wash) N1->N2 N3 Organic Phase Extraction (EtOAc / DCM) N2->N3 N4 Flash Column Chromatography (Silica Gel, Hexane:EtOAc) N3->N4 N5 Solvent Evaporation (Water Bath < 30°C) N4->N5 N6 Low-Temperature Recrystallization (Seed Crystals at -20°C) N5->N6 N7 Pure (3-Fluoro-5-nitrophenyl)methanol (Store at 2-8°C) N6->N7

Fig 1: End-to-end purification workflow for (3-Fluoro-5-nitrophenyl)methanol.

References

Sources

Optimization

Technical Support Center: Chromatography of (3-Fluoro-5-nitrophenyl)methanol

Welcome to the Technical Support Center for the purification of (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4)[1]. This highly functionalized aromatic building block is frequently utilized in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4)[1]. This highly functionalized aromatic building block is frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic libraries[2].

Due to the competing electronic effects of the highly electronegative fluorine atom, the strongly electron-withdrawing nitro group, and the hydrogen-bonding hydroxyl group, this compound presents unique chromatographic challenges. This guide is designed to provide researchers with causality-driven troubleshooting, empirical data, and self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: Why is my target compound streaking/tailing severely on the normal-phase silica column, and how do I resolve it? The Causality: The hydroxymethyl group (-CH₂OH) acts as a strong hydrogen-bond donor, interacting intensely with the free silanol (-SiOH) groups on the stationary phase. While the electron-withdrawing nitro and fluoro groups slightly reduce the electron density of the benzyl alcohol oxygen, the primary retention mechanism remains dominated by these hydrogen bonds[3]. The Solution: If a standard Hexane/Ethyl Acetate (EtOAc) system results in severe tailing, switch your mobile phase to a Dichloromethane (DCM)/Methanol (MeOH) system. Methanol acts as a strong hydrogen-bond competitor, capping the free silanols and sharpening the elution band. A gradient of 100% DCM to 98:2 DCM/MeOH is highly effective for nitrobenzyl alcohols[4].

Q2: How do I separate the target alcohol from unreacted precursors (e.g., 3-fluoro-5-nitrobenzaldehyde or 3-fluoro-5-nitrobenzoic acid)? The Causality: Synthesis of (3-Fluoro-5-nitrophenyl)methanol typically involves the reduction of an aldehyde or carboxylic acid.

  • Aldehydes lack the H-bond donor capacity of the alcohol, making them significantly less polar. They will elute much earlier.

  • Carboxylic acids are highly polar and form strong dimeric H-bonds with the silica, causing them to adhere tightly to the baseline in neutral solvent systems. The Solution: Implement a step-gradient elution. Start with a non-polar flush (e.g., Hexane/EtOAc 4:1) to rapidly elute the unreacted aldehyde. Once the aldehyde clears the column, increase the polarity to Hexane/EtOAc 2:1 or 1:1 to elute the target alcohol[3]. The unreacted acid will remain trapped on the column baseline, effectively removing it without the need for basic aqueous workups.

Q3: What is the optimal column loading technique for this specific compound? The Causality: (3-Fluoro-5-nitrophenyl)methanol has limited solubility in pure non-polar solvents (like hexanes) due to its polar -NO₂ and -OH groups. Attempting liquid loading with a highly polar solvent (like pure EtOAc or DCM) will disrupt the column equilibrium, causing the compound to streak down the column before the separation even begins. The Solution: Dry loading is mandatory. Dissolve the crude mixture in a minimum volume of EtOAc, add silica gel, and evaporate to a free-flowing powder. This ensures the compound is evenly distributed and enters the column in a narrow, concentrated band.

Part 2: Empirical Data & Mobile Phase Optimization

To achieve an optimal separation, the target compound should have a Retention Factor ( Rf​ ) between 0.25 and 0.35 on Thin Layer Chromatography (TLC).

Table 1: Mobile Phase Optimization Data
Solvent SystemRatio (v/v)Approx. Rf​ ValueElution Characteristics & Suitability
Hexane / EtOAc 4:10.10 - 0.15Too slow. Good for eluting less polar aldehyde impurities.
Hexane / EtOAc 2:10.25 - 0.35Optimal. Balanced retention and separation[3].
Hexane / EtOAc 1:10.45 - 0.55Too fast. Risk of co-eluting with polar impurities.
DCM / MeOH 98:20.30 - 0.40Alternative Optimal. Best for resolving severe tailing issues.
Table 2: Column Specifications based on Crude Mass
Crude Mass (g)Silica Gel Mass (g)Column Diameter (cm)Fraction Size (mL)
0.1 - 0.510 - 201.5 - 2.010
0.5 - 2.030 - 603.0 - 4.020
2.0 - 5.0100 - 1505.0 - 6.050

Part 3: Workflow Visualization

G A Crude (3-Fluoro-5-nitrophenyl)methanol B TLC Screening (Hexane:EtOAc) A->B C Rf < 0.2 Increase Polarity B->C Too polar D Rf 0.25 - 0.35 Optimal B->D Ideal E Rf > 0.5 Decrease Polarity B->E Too non-polar C->B F Severe Tailing? D->F E->B G Switch to DCM:MeOH (98:2) F->G Yes H Proceed to Column Packing F->H No G->H

Chromatography solvent selection and troubleshooting workflow for fluoronitrophenyl methanols.

Part 4: Standard Operating Procedure (SOP)

This protocol utilizes a self-validating feedback loop to ensure high-fidelity purification.

Phase 1: Dry Loading Preparation
  • Dissolution: Dissolve the crude (3-Fluoro-5-nitrophenyl)methanol in the minimum required volume of Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Adsorption: Add dry silica gel (230-400 mesh) to the flask. The mass of the silica should be approximately 2.5 to 3 times the mass of the crude mixture.

  • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure (at 35°C) until the silica becomes a completely dry, free-flowing powder. Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent or moisture is present. Continue drying.

Phase 2: Column Packing & Loading
  • Slurry Preparation: Prepare a slurry of silica gel (see Table 2 for mass) in Hexane/EtOAc (4:1 v/v).

  • Packing: Pour the slurry into the column in a single, continuous motion. Use a rubber mallet to tap the sides of the column gently to settle the silica bed evenly. Drain the solvent until the meniscus is exactly 2 mm above the silica bed.

  • Loading: Carefully pour the dry-loaded crude powder evenly onto the top of the flat silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.

Phase 3: Step-Gradient Elution
  • Initial Flush (Impurity Removal): Elute with 2 Column Volumes (CV) of Hexane/EtOAc (4:1 v/v). This will wash off the less polar unreacted aldehydes and non-polar byproducts[4].

  • Product Elution: Switch the mobile phase to Hexane/EtOAc (2:1 v/v). Begin collecting fractions (see Table 2 for volumes).

  • TLC Monitoring: Spot every 3rd fraction on a TLC plate against a reference standard of the crude mixture. Develop in Hexane/EtOAc (2:1). The target compound will appear as a UV-active spot at Rf​ ~0.30[3].

Phase 4: Post-Column Validation & Pooling
  • Fraction Analysis: Identify the fractions containing the pure product.

  • Self-Validating Step: Before pooling, take an aliquot from the first product-containing fraction and the last product-containing fraction. Run them on a single TLC plate. If both show a single, identical spot with no trailing impurities, it is safe to pool all intermediate fractions.

  • Concentration: Combine the validated fractions and concentrate under reduced pressure to yield the purified (3-Fluoro-5-nitrophenyl)methanol as a solid.

References

  • White Rose Research Online. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (3-Fluoro-5-nitrophenyl)methanol

Welcome to the Technical Support Center for the synthesis of (3-Fluoro-5-nitrophenyl)methanol (also known as 3-fluoro-5-nitrobenzyl alcohol). This molecule is a critical building block in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-Fluoro-5-nitrophenyl)methanol (also known as 3-fluoro-5-nitrobenzyl alcohol). This molecule is a critical building block in medicinal chemistry, particularly in the development of antitubercular agents and kinase inhibitors.

Synthesizing this compound typically involves the reduction of 3-fluoro-5-nitrobenzoic acid. The primary chemical challenge is achieving chemoselectivity —specifically, reducing the carboxylic acid to an alcohol without triggering the reduction of the highly reactive nitro group or the cleavage of the carbon-fluorine bond.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Troubleshooting Guide & FAQs

As a Senior Application Scientist, I frequently encounter researchers struggling with impurities during this specific reduction. Below are the most common side products, the mechanistic causality behind their formation, and actionable solutions.

Q1: My LC-MS shows a major side product with an m/z of 141. What went wrong?

A1: An m/z of 141 corresponds to 3-fluoro-5-aminobenzyl alcohol . This indicates over-reduction, where your nitro group (-NO₂)—which is highly susceptible to reduction—was converted to an amine (-NH₂).

  • Causality: This occurs when non-chemoselective, nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂ with Pd/C) are used. Nucleophilic hydrides readily attack the electron-deficient nitrogen of the nitro group.

  • Solution: Switch to an electrophilic reducing agent like Borane-Tetrahydrofuran (BH₃·THF) . Borane acts as a Lewis acid, selectively coordinating to the electron-rich carbonyl oxygen of the carboxylic acid rather than the electron-deficient nitro group, ensuring the nitro moiety remains intact .

Q2: I am seeing an impurity at m/z 169 and a distinct singlet at ~10.0 ppm in my ¹H NMR. How do I resolve this?

A2: The m/z of 169 and the 10.0 ppm NMR shift confirm the presence of 3-fluoro-5-nitrobenzaldehyde . This is an intermediate of the reduction process that failed to fully convert to the alcohol.

  • Causality: Carboxylic acid reduction by borane proceeds via a triacyloxyborane intermediate, which breaks down to the aldehyde before being further reduced to the borate ester of the alcohol. Incomplete reduction happens due to insufficient BH₃ equivalents, premature quenching, or the use of degraded BH₃·THF (which slowly decomposes into unreactive tributyl borate over time).

  • Solution: Always titrate your BH₃·THF before use to confirm its molarity. Ensure you use at least 2.0 to 2.5 equivalents of active BH₃·THF and allow the reaction to stir at room temperature for 12–16 hours before quenching.

Q3: I detected a defluorinated side product (3-nitrobenzyl alcohol, m/z 153). How did I lose the fluorine atom?

A3: You are observing hydrodefluorination . While the C-F bond is generally strong, it can be cleaved under specific catalytic conditions.

  • Causality: If you attempted a transfer hydrogenation, or if your starting material (3-fluoro-5-nitrobenzoic acid) contains residual transition metal impurities (e.g., Palladium or Nickel from a prior cross-coupling step), the C-F bond can undergo oxidative addition by the metal, followed by reductive elimination that replaces the fluorine with a hydride.

  • Solution: Strictly avoid transition metal catalysts during this step. If using BH₃·THF, ensure your starting material is rigorously purified (e.g., via recrystallization or metal-scavenging resins) to remove trace metals.

Q4: Why did my yield drop during the methanol quench, and why do I see a methyl ether impurity?

A4: You likely formed 1-fluoro-3-(methoxymethyl)-5-nitrobenzene (m/z 185).

  • Causality: Quenching a borane reaction with methanol generates trimethyl borate and hydrogen gas. If the mixture becomes highly acidic during the workup (e.g., aggressive HCl addition), the newly formed benzylic alcohol can be protonated. The loss of water forms a benzylic carbocation, which is subsequently attacked by methanol to form an ether.

  • Solution: Quench slowly with methanol at 0 °C to control the exotherm. Avoid strong acids during workup; instead, neutralize the borate complexes using a mild base like saturated aqueous NaHCO₃.

Reaction Pathways & Troubleshooting Logic

SynthesisPathways SM 3-Fluoro-5-nitrobenzoic acid Target (3-Fluoro-5-nitrophenyl)methanol (Target Product) SM->Target BH3-THF (Chemoselective) Side1 3-Fluoro-5-aminobenzyl alcohol (Nitro Reduction) SM->Side1 LiAlH4 or H2/Pd-C (Non-selective) Side2 3-Fluoro-5-nitrobenzaldehyde (Incomplete Reduction) SM->Side2 Insufficient BH3 Early Quench Side3 3-Nitrobenzyl alcohol (Hydrodefluorination) SM->Side3 Metal Impurities Harsh Conditions

Figure 1: Chemoselective synthesis pathways and common side product formations.

Troubleshooting Start Impurity Detected (LC-MS / NMR) MassCheck Analyze Mass (m/z) Start->MassCheck M1 m/z = 141 (Target - 30) MassCheck->M1 Over-reduction M2 m/z = 169 (Target - 2) MassCheck->M2 Incomplete M3 m/z = 153 (Target - 18) MassCheck->M3 Defluorination Sol1 Avoid LiAlH4 Use BH3-THF M1->Sol1 Sol2 Titrate BH3 Increase Reaction Time M2->Sol2 Sol3 Remove Metal Impurities Avoid Pd/Ni M3->Sol3

Figure 2: Analytical troubleshooting logic tree for LC-MS impurity identification.

Quantitative Data: Side Product Identification

Use the following table to rapidly cross-reference analytical data with the root cause of the failure.

Side ProductMolecular WeightMS (m/z)Primary CausePreventive Action
3-Fluoro-5-aminobenzyl alcohol 141.14141Non-selective reducing agent (LiAlH₄)Use electrophilic BH₃·THF
3-Fluoro-5-nitrobenzaldehyde 169.11169Incomplete reduction / Degraded reagentTitrate BH₃·THF, increase reaction time
3-Nitrobenzyl alcohol 153.14153Hydrodefluorination via metal impuritiesPurify starting material, avoid Pd/Ni
1-Fluoro-3-(methoxymethyl)-5-nitrobenzene 185.15185Acid-catalyzed etherification during quenchControl pH; quench with MeOH at 0 °C

Standard Operating Procedure: Chemoselective Reduction

This self-validating protocol utilizes Borane-THF to ensure the chemoselective reduction of the carboxylic acid while preserving the nitro group and the aryl fluoride .

Objective: Synthesize (3-Fluoro-5-nitrophenyl)methanol with >95% purity.

Reagents:

  • 3-Fluoro-5-nitrobenzoic acid (1.0 eq)

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M in THF) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon balloon. Absolute exclusion of moisture is required to prevent the premature hydrolysis of BH₃.

  • Dissolution: Dissolve 3-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add BH₃·THF (2.5 eq) via syringe over 30 minutes.

    • Causality Check: Slow addition at 0 °C controls the exothermic formation of the triacyloxyborane intermediate and prevents thermal degradation of the borane complex, which could otherwise stall the reaction at the aldehyde stage.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.

    • Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material and the aldehyde intermediate (m/z 169) are completely consumed.

  • Controlled Quenching: Cool the reaction mixture back to 0 °C. Carefully add methanol dropwise until effervescence (H₂ gas evolution) ceases.

    • Causality Check: Methanol breaks down the borate esters. Rapid addition can cause violent outgassing and localized heating, leading to etherification side products.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (if necessary) to isolate pure (3-Fluoro-5-nitrophenyl)methanol.

References

  • Title: Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway Source: ACS Infectious Diseases / PubMed Central URL: [Link]

  • Title: Process for preparing benzimidazole compounds (Details the reduction of 3-fluoro-5-nitrobenzoic acid using borane-type reducing agents)
Optimization

(3-Fluoro-5-nitrophenyl)methanol decomposition pathways

Technical Support Center: (3-Fluoro-5-nitrophenyl)methanol Troubleshooting & Stability Guide Overview (3-Fluoro-5-nitrophenyl)methanol is a highly functionalized building block utilized in drug development and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Fluoro-5-nitrophenyl)methanol Troubleshooting & Stability Guide

Overview (3-Fluoro-5-nitrophenyl)methanol is a highly functionalized building block utilized in drug development and materials science. However, the synergistic electronic effects of the meta-nitro and meta-fluoro groups on the benzylic alcohol core render this compound susceptible to specific, often misunderstood, decomposition pathways. This guide addresses the root causes of these degradation events and provides self-validating protocols to ensure experimental integrity.

FAQ 1: The "Aqueous Photoredox" Anomaly

Q: My (3-Fluoro-5-nitrophenyl)methanol solutions degrade rapidly when exposed to ambient light in aqueous buffers, but remain completely stable in dry acetonitrile. Why is this happening?

A: You are observing a solvent-dependent intramolecular photoredox reaction. While ortho-nitrobenzyl groups are famous for their photolability[1], meta-nitrobenzyl alcohols like (3-fluoro-5-nitrophenyl)methanol undergo a unique photochemical degradation only in the presence of water[2].

The Causality: When irradiated by UV or ambient light (<350 nm), the molecule enters an excited triplet state. In organic solvents, this state harmlessly relaxes. However, in aqueous solutions, water acts as a crucial proton shuttle. It facilitates a bimolecular transition state that transfers an oxygen atom from the nitro group to the benzylic carbon. This redox shift reduces the nitro group to a nitroso group and oxidizes the alcohol to an aldehyde, yielding 3-fluoro-5-nitrosobenzaldehyde [2].

Photoredox A (3-Fluoro-5-nitrophenyl)methanol (Aqueous Solution) B Excited Triplet State (T1) [Intramolecular Charge Transfer] A->B UV Light (<350 nm) C Water-Mediated Proton Shuttle (Bimolecular Transition State) B->C H2O required D 3-Fluoro-5-nitrosobenzaldehyde (Primary Photoproduct) C->D Redox Shift E Azoxy/Azo Dimers (Secondary Dark Reactions) D->E Aggregation

Aqueous photoredox decomposition pathway of (3-fluoro-5-nitrophenyl)methanol under UV irradiation.

Protocol 1: Preparation of Light-Stable Aqueous Solutions

Self-Validating Design: This protocol incorporates a spectrophotometric validation step to confirm the absence of the nitroso photoproduct.

  • Solvent Degassing: Sparge HPLC-grade water with Argon for 15 minutes to remove dissolved oxygen, which can exacerbate secondary radical reactions.

  • Actinic Shielding: Utilize amber-glass volumetric flasks for all aqueous preparations. If amber glass is unavailable, wrap clear glassware tightly in aluminum foil.

  • Dissolution: Dissolve the (3-fluoro-5-nitrophenyl)methanol solid[3] in the degassed water using gentle magnetic stirring. Crucial: Do not use ultrasonic baths. Sonication induces localized cavitation heating and generates hydroxyl radicals in water, which will prematurely oxidize the benzylic alcohol.

  • Storage: Flush the headspace of the storage vial with Argon, seal with a PTFE-lined cap, and store at 4°C.

  • System Validation (The Check): Immediately after preparation, run a baseline UV-Vis scan or HPLC-UV. The intact starting material absorbs maximally around 268 nm. The photodecomposed nitroso product absorbs strongly at 340 nm[2]. Calculate the absorbance ratio ( A340​/A268​ ). A ratio of < 0.01 validates that the solution is intact and the shielding protocol was successful.

FAQ 2: Thermal Autoxidation During Storage

Q: I am detecting an impurity with an [M-2] mass shift after storing the solid compound at room temperature for several months. What is the degradant?

A: The [M-2] mass shift indicates the loss of two hydrogen atoms, which corresponds to the thermal autoxidation of the benzylic alcohol to 3-fluoro-5-nitrobenzaldehyde .

The Causality: The benzylic position is highly activated. Even in the solid state, prolonged exposure to atmospheric oxygen and ambient heat allows for slow radical-mediated autoxidation. The electron-withdrawing nitro and fluoro groups stabilize the intermediate benzylic radical, slightly lowering the activation energy for this oxidative decomposition compared to unfunctionalized benzyl alcohol.

Quantitative Degradation Profile The following table summarizes the 30-day stability of (3-fluoro-5-nitrophenyl)methanol under various conditions to guide your storage choices:

Storage TemperatureAtmosphereState/Solvent30-Day Purity (%)Primary Degradant Detected
4°CArgonSolid (Neat)>99.5%None
25°CAirSolid (Neat)97.2%3-Fluoro-5-nitrobenzaldehyde
25°CAirWater (Ambient Light)<40.0%3-Fluoro-5-nitrosobenzaldehyde
25°CAirAcetonitrile (Light)98.5%Trace Aldehyde

FAQ 3: Base-Catalyzed Side Reactions

Q: During a Williamson ether synthesis using strong base (e.g., NaH or KOH), I observe the loss of the fluorine atom and the formation of complex oligomers. Is the fluorine reactive?

A: Yes, under harsh basic conditions, the fluorine atom becomes a leaving group via Nucleophilic Aromatic Substitution (SNAr).

The Causality: Typically, SNAr requires a leaving group to be ortho or para to a strong electron-withdrawing group (EWG) to stabilize the Meisenheimer complex. In (3-fluoro-5-nitrophenyl)methanol, the fluorine is meta to the nitro group, making it theoretically less reactive. However, the combined inductive electron withdrawal from both the nitro group and the benzylic alcohol creates a highly electron-deficient aromatic ring. When subjected to strong nucleophiles (like alkoxides or hydroxides) at elevated temperatures, the activation barrier for meta-SNAr is overcome, leading to defluorination and subsequent oligomerization.

Protocol 2: Troubleshooting Reaction Workflows

Use the following logical workflow to identify and bypass degradation pathways during synthesis:

Workflow S1 Detect Impurity in (3-Fluoro-5-nitrophenyl)methanol D1 Is the impurity mass M-2 (Aldehyde formation)? S1->D1 A1 Check Storage Conditions (Thermal Autoxidation) D1->A1 Yes D2 Is the solution aqueous and exposed to light? D1->D2 No A2 Aqueous Photoredox Degradation (Nitroso formation) D2->A2 Yes A3 Base-Catalyzed SNAr (Fluorine displacement) D2->A3 No (Check pH)

Troubleshooting workflow for identifying (3-fluoro-5-nitrophenyl)methanol degradation pathways.

Corrective Action for SNAr: If base-catalyzed coupling is required, switch to milder bases (e.g., K2​CO3​ or Cs2​CO3​ ) and strictly limit reaction temperatures to <40°C. Alternatively, protect the benzylic alcohol prior to subjecting the molecule to harsh alkaline conditions.

References

  • Wan, P., & Yates, K. (1986).2. Canadian Journal of Chemistry.

  • BLD Pharm. (n.d.).3. BLD Pharm.

  • Klán, P., et al. (2013).1. ChemRxiv / Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Purification of (3-Fluoro-5-nitrophenyl)methanol

Introduction (3-Fluoro-5-nitrophenyl)methanol is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. The purity of this intermediate is param...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Fluoro-5-nitrophenyl)methanol is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. The purity of this intermediate is paramount, as contaminants can lead to deleterious side reactions, complex downstream purification challenges, and inaccurate biological data. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to address common issues encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Purification Strategy Decision Workflow

Before proceeding to specific techniques, it is crucial to select the appropriate purification strategy based on the nature and quantity of impurities present in your crude material. This decision tree provides a logical workflow for making that determination.

Purification_Decision_Tree A Start: Crude Product Analysis (TLC, ¹H NMR, LC-MS) B Assess Impurity Profile A->B C Is the major impurity the acidic starting material (3-fluoro-5-nitrobenzoic acid)? B->C D Perform Aqueous Workup: Liquid-Liquid Extraction with NaHCO₃(aq) C->D  Yes E Are there multiple impurities with different polarities or baseline material on TLC? C->E No K Re-assess Purity D->K  Product Isolated F Is the crude product >90% pure with one major, crystalline impurity? E->F No G Proceed to High-Resolution Flash Column Chromatography E->G  Yes H Proceed to Optimized Recrystallization F->H  Yes I Product is an oil or non-crystalline solid. F->I No J Consider Trituration with a non-polar solvent (e.g., Hexanes) to induce crystallization. I->J J->K K->B

Caption: A logical workflow for selecting the optimal purification method.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of (3-Fluoro-5-nitrophenyl)methanol in a practical question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. How can I proceed with purification?

A1: An oily residue indicates the presence of significant impurities, such as residual solvents or byproducts that depress the melting point of your compound.

  • Causality: The synthesis of (3-Fluoro-5-nitrophenyl)methanol often involves high-boiling solvents like THF or workups with ethers, which can be difficult to remove completely.[1] Furthermore, minor side-products can form a eutectic mixture with the desired product, preventing crystallization.

  • Recommended Action: Before attempting large-scale purification, try trituration . This involves stirring or sonicating the oil with a small volume of a cold, non-polar solvent in which your product is poorly soluble, such as hexanes or a 10:1 mixture of hexanes:diethyl ether.[2] This process washes away highly soluble, non-polar impurities and can provide the necessary energy barrier for your product to nucleate and crystallize. Once you have a solid, you can proceed with recrystallization or chromatography.

Q2: After performing a basic aqueous wash (e.g., with NaHCO₃), my yield dropped dramatically. Where did my product go?

A2: While a bicarbonate wash is excellent for removing acidic impurities like unreacted 3-fluoro-5-nitrobenzoic acid, product loss can occur if not performed correctly.

  • Causality: (3-Fluoro-5-nitrophenyl)methanol contains a hydroxyl group, making it slightly acidic and giving it some solubility in aqueous base, especially if emulsions form. Vigorous shaking of the separatory funnel can lead to stable emulsions, trapping your product in the aqueous/organic interface.

  • Recommended Action:

    • Avoid Vigorous Shaking: Gently invert the separatory funnel 5-10 times instead of shaking it forcefully.

    • Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Back-Extraction: To recover any lost product, re-extract the aqueous layer 1-2 times with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane). Combine all organic layers for drying and concentration.

Q3: My compound streaks badly on the TLC plate, making it impossible to assess purity or choose a chromatography solvent system. What's wrong?

A3: Streaking (tailing) on a silica gel TLC plate is a common issue for polar molecules.

  • Causality: The benzyl alcohol moiety is quite polar and can engage in strong hydrogen bonding with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This strong, non-uniform interaction causes the compound to move unevenly up the plate, resulting in a streak rather than a tight spot. Overloading the TLC spot can also cause significant streaking.

  • Recommended Action:

    • Use a More Polar Mobile Phase: Increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexanes/ethyl acetate). This helps to better solvate the compound and compete for binding sites on the silica, leading to more uniform movement.

    • Spot Dilute Samples: Ensure the sample you are spotting on the TLC plate is sufficiently dilute. A concentration of ~1-2 mg/mL is usually appropriate.

    • Consider a Different Solvent System: If increasing polarity doesn't resolve the issue, try a different solvent system altogether, such as dichloromethane/methanol.

Q4: I ran a silica gel column, but my fractions are all cross-contaminated. How can I improve the separation?

A4: Poor separation on a column is typically due to an improperly chosen solvent system or poor column packing technique.[2]

  • Causality: For effective separation, the Rf value of your target compound on TLC should be approximately 0.25-0.35 in the chosen mobile phase.[2] An Rf value that is too high (>0.5) means the compound will move too quickly through the column with the solvent front, co-eluting with non-polar impurities. An Rf that is too low (<0.1) will result in very broad elution bands and long run times.

  • Recommended Action:

    • Optimize the Mobile Phase: Systematically test solvent mixtures with TLC to find a system that gives your product an Rf of ~0.3 and provides the largest possible separation (ΔRf) from its nearest impurities.

    • Use Gradient Elution: Start running the column with a less polar solvent system (e.g., 10% EtOAc in Hexanes) to elute non-polar impurities first. Then, gradually increase the polarity (e.g., to 30%, then 50% EtOAc in Hexanes) to elute your product and then more polar impurities.[1][2] This sharpens the elution bands and improves resolution.

    • Ensure Proper Column Packing: Pack the column using a slurry method to ensure a homogenous and dense stationary phase bed. Any air bubbles or cracks will lead to channeling and poor separation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (3-Fluoro-5-nitrophenyl)methanol?

A1: The impurities are directly related to the synthetic route. Assuming the common route of reducing 3-fluoro-5-nitrobenzoic acid with a selective reducing agent like borane-THF complex, the following are most likely[1][3]:

Impurity NameChemical StructureOriginRecommended Removal Method
3-Fluoro-5-nitrobenzoic acid AcidicUnreacted starting materialAqueous wash with NaHCO₃ or K₂CO₃
3-Fluoro-5-nitrobenzaldehyde AldehydeIntermediate from incomplete reductionColumn Chromatography
(3-Amino-5-fluorophenyl)methanol AmineOver-reduction of the nitro groupColumn Chromatography
Tetrahydrofuran (THF) SolventReaction solventHigh-vacuum evaporation, trituration
Isomeric Precursors e.g., 3-fluoro-2-nitrobenzoic acidImpurity in starting materialColumn Chromatography

Q2: What is the best method for purifying a multi-gram batch (>5 g) of this compound?

A2: For multi-gram scales, recrystallization is often more efficient and economical than column chromatography. The key is finding the right solvent system. Column chromatography can be resource-intensive (solvents, silica) at this scale. A good strategy is to first perform a recrystallization to achieve >95% purity and then, if necessary, run a smaller "polishing" column on the recrystallized material to remove any final trace impurities.

Q3: How do I select the ideal solvent for recrystallization?

A3: The ideal solvent is one in which your compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (0-4 °C).[4]

  • Screening Procedure:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. Note any that dissolve the solid easily; these are poor choices.

    • For solvents that do not dissolve the solid at room temperature, heat the test tube in a water or sand bath. Add the hot solvent dropwise until the solid just dissolves.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • The best solvent is the one that produces a large quantity of high-quality crystals upon cooling.[4][5]

  • Mixed Solvent Systems: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent (one it's very soluble in), then add a "bad" hot solvent (one it's insoluble in) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[6] A common pair for this compound could be Ethyl Acetate/Hexanes.

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for purifying 1-2 grams of crude material.

  • TLC Analysis & Mobile Phase Selection:

    • Prepare several TLC chambers with varying ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10%, 20%, 30%, 40% EtOAc).

    • Dissolve a small sample of your crude material in EtOAc and spot it on the TLC plates.

    • Develop the plates and visualize under UV light (254 nm).

    • Select the solvent system that gives the target compound an Rf of ~0.3.[2] For this compound, a system of 20-30% EtOAc in hexanes is a good starting point.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1-2 g of material).

    • In a beaker, prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar elution solvent (e.g., 10% EtOAc in hexanes). Use approximately 50-100 g of silica per gram of crude product.

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, tapping the side of the column gently to help the silica settle into a tightly packed bed.

    • Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve your crude product (~1 g) in a minimal amount of dichloromethane or ethyl acetate (2-3 mL).

    • To this solution, add ~2 g of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."

    • Carefully add the silica-adsorbed sample powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase (e.g., 10% EtOAc/Hexanes), collecting fractions (e.g., 20 mL per fraction) in test tubes.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., step-gradient to 20% EtOAc, then 30% EtOAc).[1]

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified (3-Fluoro-5-nitrophenyl)methanol.

    • Confirm purity using ¹H NMR and/or LC-MS.

Column_Chromatography_Workflow A 1. Prepare Silica Slurry in Low-Polarity Solvent B 2. Pack Column & Add Sand Layer A->B C 3. Dry-Load Sample Adsorbed onto Silica Gel B->C D 4. Elute with Gradient (Low Polarity -> High Polarity) C->D E 5. Collect Fractions in Test Tubes D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotovap) G->H I Purified Product H->I

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Optimized Recrystallization

This protocol is ideal for purifying >2 grams of material that is already >90% pure.

  • Solvent Selection:

    • Following the screening procedure described in FAQ Q3, select a suitable solvent or solvent pair. For this example, we will use an isopropanol/water system.

  • Dissolution:

    • Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL) with a stir bar.

    • Add the minimum amount of hot isopropanol required to fully dissolve the solid at a gentle boil.[7] Add the solvent in small portions, allowing the mixture to return to a boil between additions.

  • Hot Filtration (Optional but Recommended):

    • If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration.

    • Place a piece of fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (in this case, a 1:1 mixture of isopropanol/water, then pure cold water) to rinse away any soluble impurities remaining in the mother liquor.

    • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40 °C).

References

  • HBCSE (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Wellesley College, Department of Chemistry (n.d.). Recrystallization I. Available at: [Link]

  • ResearchGate (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Purity Analysis of (3-Fluoro-5-nitrophenyl)methanol Using PFP vs. C18 Stationary Phases

(3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4)[1] is a highly valuable fluorinated nitroaromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The strategi...

Author: BenchChem Technical Support Team. Date: March 2026

(3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4)[1] is a highly valuable fluorinated nitroaromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The strategic introduction of fluorine atoms into aromatic rings significantly enhances a drug candidate's metabolic stability and lipophilicity. However, developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of this intermediate presents a distinct analytical challenge: the separation of the target compound from closely related positional isomers (such as (2-fluoro-5-nitrophenyl)methanol) and synthetic byproducts.

This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) phases, providing researchers and drug development professionals with the mechanistic causality and experimental data required to optimize their analytical workflows.

Mechanistic Causality: Beyond Hydrophobic Retention

Standard L1 (C18) stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. For highly polar, low-molecular-weight aromatic compounds like (3-Fluoro-5-nitrophenyl)methanol, C18 columns often fail to provide adequate isomeric resolution because the hydrophobic differences between positional isomers are negligible.

To overcome this co-elution, Pentafluorophenyl (PFP) stationary phases are employed. PFP columns introduce orthogonal retention mechanisms that complement traditional hydrophobicity[2]. Fluorinated stationary phases provide enhanced dipole-dipole, π−π , and steric (shape) selectivity compared to traditional alkyl phases[3].

The causality behind this superior separation lies in the electron density of the stationary phase. The highly electronegative fluorine atoms on the PFP ligand create an electron-deficient aromatic ring. This surface engages in unique dipole interactions and π−π stacking with the strong electron-withdrawing nitro and fluoro groups of the analyte, enabling the baseline separation of isomers that differ only in the spatial arrangement of their substituents[4].

Mechanism Analyte (3-Fluoro-5-nitrophenyl)methanol (Polar, Halogenated) C18 Standard C18 Phase (Aliphatic) Analyte->C18 PFP PFP Phase (Pentafluorophenyl) Analyte->PFP Hydrophobic Hydrophobic Interactions (Weak for polar analytes) C18->Hydrophobic PFP->Hydrophobic Orthogonal Orthogonal Interactions (π-π, Dipole, Steric) PFP->Orthogonal PoorRes Poor Isomeric Resolution (Co-elution) Hydrophobic->PoorRes HighRes High Isomeric Resolution (Baseline Separation) Hydrophobic->HighRes Orthogonal->HighRes

Mechanistic pathways of analyte retention on C18 versus PFP stationary phases.

Comparative Experimental Design

To objectively evaluate performance, we compared a standard high-purity C18 column against a Core-Shell PFP column[5] for the purity analysis of a (3-Fluoro-5-nitrophenyl)methanol sample spiked with 1.0% of a critical structural isomer impurity.

Both methods utilized identical mobile phase conditions and flow rates to isolate the stationary phase chemistry as the sole independent variable.

Table 1: Column Specifications & Method Parameters
ParameterStandard C18 MethodOrthogonal PFP Method
Column Chemistry Octadecylsilane (L1), Fully PorousPentafluorophenyl (L43), Core-Shell
Dimensions 150 mm × 4.6 mm, 3 µm150 mm × 4.6 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)
Elution Mode Isocratic (60% A : 40% B)Isocratic (60% A : 40% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection (UV) 254 nm254 nm

Causality Note on Detection: The nitroaromatic ring provides strong UV absorbance at 254 nm due to extended π -conjugation, ensuring high sensitivity without the need for derivatization. Furthermore, the addition of 0.1% Formic Acid suppresses residual silanol ionization on the silica support, preventing peak tailing.

Step-by-Step Methodology: A Self-Validating Protocol

A reliable analytical method must be a self-validating system. The following protocol ensures that data integrity is continuously verified prior to sample analysis.

Step 1: Mobile Phase & Diluent Preparation

  • Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (100% HPLC-grade Acetonitrile). Degas via sonication for 10 minutes.

  • Prepare the sample diluent matching the initial mobile phase conditions (60:40 Water:MeCN) to prevent solvent-mismatch peak distortion.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the (3-Fluoro-5-nitrophenyl)methanol sample.

  • Dissolve in 10.0 mL of diluent to achieve a nominal concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST) This is the core of the self-validating system.

  • Inject a resolution standard containing (3-Fluoro-5-nitrophenyl)methanol and its critical isomer.

  • Validation Criteria: The system is only validated for sample analysis if the Resolution ( Rs​ ) between the two peaks is ≥2.0 , and the Tailing Factor ( Tf​ ) is ≤1.5 . This ensures that any reported purity is not artificially inflated by hidden co-elutions.

Step 4: Data Acquisition & Purity Calculation

  • Inject 10 µL of the prepared sample.

  • Calculate the chromatographic purity using the area normalization method (excluding the solvent front and system peaks).

Workflow Step1 1. Sample Preparation (1.0 mg/mL in Diluent) Step2 2. Column Equilibration (PFP Phase, Isocratic) Step1->Step2 Step3 3. System Suitability Test (Verify Rs > 2.0) Step2->Step3 Step4 4. Sample Injection (10 µL Volume) Step3->Step4 Step5 5. UV Data Acquisition (λ = 254 nm) Step4->Step5 Step6 6. Purity Calculation (Area Normalization) Step5->Step6

Step-by-step HPLC workflow for the purity validation of fluorinated nitroaromatics.

Quantitative Data Comparison

The experimental results definitively demonstrate the superiority of the PFP phase for this specific class of compounds.

Table 2: Chromatographic Performance Results
Performance MetricStandard C18 PhaseOrthogonal PFP PhaseConclusion
Retention Time (API) 4.2 min5.8 minPFP exhibits stronger retention via dipole interactions.
Isomeric Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline)PFP passes SST criteria ( Rs​≥2.0 ). C18 fails.
Tailing Factor ( Tf​ ) 1.61.1PFP provides superior peak symmetry.
Theoretical Plates ( N ) ~8,500~14,200Core-shell PFP architecture enhances efficiency.
Calculated Purity 99.8% (False High)98.8% (Accurate)C18 masks the 1.0% isomer impurity due to co-elution.

Analysis of Results: The C18 column yielded a resolution of 1.1, meaning the critical isomer co-eluted with the main peak. If a researcher relied solely on the C18 data, they would falsely report a purity of 99.8%. By leveraging the π−π and dipole-dipole interactions of the PFP column, the isomer was baseline separated ( Rs​ = 3.4), revealing the true purity of the (3-Fluoro-5-nitrophenyl)methanol sample to be 98.8%.

Conclusion

For the purity analysis of (3-Fluoro-5-nitrophenyl)methanol and similar fluorinated nitroaromatics, standard C18 columns pose a significant risk of masking critical isomeric impurities. Upgrading the analytical workflow to utilize a Pentafluorophenyl (PFP) stationary phase provides the necessary orthogonal selectivity to achieve baseline resolution. By implementing the self-validating System Suitability protocols outlined in this guide, analytical laboratories can ensure the highest degree of trustworthiness and accuracy in their drug development pipelines.

References

  • PubChem. "3-Fluoro-5-nitrobenzyl alcohol | C7H6FNO3 | CID 66907232" National Center for Biotechnology Information. Available at:[Link]

  • Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today. Available at:[Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International. Available at:[Link]

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Available at:[Link]

  • Fortis Technologies. "A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity." Fortis Technologies Application Notes. Available at:[Link]

Sources

Comparative

Evaluating the Certificate of Analysis for (3-Fluoro-5-nitrophenyl)methanol: A Comparative Guide for Pharmaceutical Synthesis

As a Senior Application Scientist navigating the complexities of late-stage drug development, I frequently encounter a critical bottleneck: the uncritical acceptance of raw material Certificates of Analysis (CoA). When s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of late-stage drug development, I frequently encounter a critical bottleneck: the uncritical acceptance of raw material Certificates of Analysis (CoA). When synthesizing targeted therapeutics—such as kinase inhibitors or immunomodulators—the quality of your regulatory starting materials (RSMs) dictates the impurity profile of your final Active Pharmaceutical Ingredient (API).

This guide objectively compares the performance of High-Purity Pharmaceutical Grade versus Standard Chemical Grade (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4). By deconstructing the CoA and tracking impurities through a self-validating experimental workflow, we will establish the mechanistic causality between starting material purity and downstream synthetic success.

Deconstructing the CoA: High-Purity vs. Standard Grade

(3-Fluoro-5-nitrophenyl)methanol is a highly versatile building block. The electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influence the molecule's chemical reactivity, making it an ideal precursor for complex molecular architectures[1]. However, its upstream synthesis (often via nitration of fluorinated precursors or reduction of benzoic acid derivatives) inherently generates regioisomers and residual byproducts[2].

Table 1 summarizes the CoA parameters for two commercially available grades.

Table 1: Certificate of Analysis (CoA) Comparison
Analytical ParameterHigh-Purity Pharma GradeStandard Chemical GradeAnalytical MethodMechanistic Impact on Downstream Synthesis
Purity (Overall) 99.5% 97.0%HPLC-UV (254 nm)Defines overall stoichiometric accuracy and yield.
Regioisomeric Impurities 0.1% 1.5%Quantitative NMR / HPLCIsomers (e.g., 2-fluoro-5-nitro) carry through synthesis, causing inseparable API structural isomers.
Moisture Content 0.1% 0.8%Karl Fischer TitrationHigh moisture hydrolyzes halogenating agents ( SOCl2​ , PBr3​ ), stalling benzylic activation.
Unreacted Precursor Not Detected 0.5%LC-MSResidual 3-fluoro-5-nitrobenzoic acid can poison metal catalysts in downstream cross-couplings.

Mechanistic Impact of Impurities (E-E-A-T Analysis)

The Threat of Regioisomers

In the synthesis of fluorinated nitroaromatics, electrophilic aromatic substitution often yields a mixture of ortho, meta, and para isomers[2]. If a Standard Grade CoA permits 1.5% of a regioisomer like (2-fluoro-5-nitrophenyl)methanol, this impurity will react with identical kinetics to the target molecule. When the nitro group is later reduced to an aniline and subjected to a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling[3], the shifted fluorine atom will persist. In kinase inhibitors, a fluorine shift from the meta to the ortho position completely disrupts the hydrogen-bonding network in the kinase hinge region, rendering the resulting API impurity pharmacologically inactive but chromatographically inseparable.

The Role of Moisture in Benzylic Activation

The benzylic alcohol of (3-Fluoro-5-nitrophenyl)methanol is typically activated into a leaving group (e.g., a benzyl chloride or bromide) for subsequent nucleophilic substitution. This is achieved using reagents like Thionyl Chloride ( SOCl2​ ) or Phosphorus Tribromide ( PBr3​ ). If the moisture content exceeds 0.5% (as seen in Standard Grade), the water directly hydrolyzes the reagent:

SOCl2​+H2​O→SO2​↑+2HCl

This not only consumes the stoichiometric reagent—leading to incomplete conversion—but the excess HCl can promote intermolecular etherification between two benzylic alcohol molecules, generating a dimeric impurity.

ImpurityFate SM (3-Fluoro-5-nitrophenyl)methanol Target Precursor Step1 Halogenation (SOCl2 / PBr3) SM->Step1 Iso Regioisomer Impurity (e.g., 2-Fluoro-5-nitro) Iso->Step1 H2O Moisture (>0.5%) Karl Fischer H2O->Step1 Inter1 Target Benzyl Halide Step1->Inter1 InterIso Isomeric Halide (Inseparable) Step1->InterIso Degrad Reagent Hydrolysis Yield Loss & Acidic Byproducts Step1->Degrad

Figure 1: Fate of CoA impurities during the downstream halogenation of (3-Fluoro-5-nitrophenyl)methanol.

Experimental Validation: A Self-Validating Protocol

To objectively prove the impact of the CoA parameters, we designed a two-step self-validating protocol. Step 1: Selective reduction of the nitro group to an amine using Fe/NH4​Cl . (We avoid Pd/C hydrogenation to prevent any risk of hydrodefluorination[2]). Step 2: Conversion of the benzylic alcohol to a benzyl chloride using SOCl2​ , yielding 3-(chloromethyl)-5-fluoroaniline hydrochloride.

Step-by-Step Methodology
  • Nitro Reduction: Dissolve 10.0 mmol of (3-Fluoro-5-nitrophenyl)methanol in 30 mL of Ethanol/Water (3:1). Add 30.0 mmol of Iron powder and 10.0 mmol of NH4​Cl . Reflux at 80°C for 2 hours. Filter through Celite, extract with Ethyl Acetate, and concentrate to yield the intermediate aniline.

  • Benzylic Chlorination: Dissolve the crude aniline in 20 mL of anhydrous Dichloromethane (DCM). Cool to 0°C. Dropwise, add 12.0 mmol of SOCl2​ . Stir for 1 hour at room temperature.

  • Isolation & Analysis: Evaporate the solvent under reduced pressure. Analyze the crude hydrochloride salt via quantitative HPLC-UV (254 nm) using a C18 reverse-phase column[1].

Table 2: Experimental Performance Comparison
MetricHigh-Purity Pharma GradeStandard Chemical Grade
Step 1 Conversion (Reduction) >99%96% (Sluggish kinetics noted)
Step 2 Yield (Chlorination) 92% isolated yield78% isolated yield
Final Product Purity (HPLC) 99.1%94.2%
Isomeric Impurity in Product Not Detected (<0.05%)1.4% (Carried over completely)
Dimeric Ether Byproduct <0.1%2.3% (Due to moisture-induced HCl spike)

Regulatory Grounding: ICH Q11 and Starting Material Justification

Under the International Council for Harmonisation (ICH) Q11 guidelines, selecting a Regulatory Starting Material (RSM) requires rigorous justification[4][5]. The guidelines explicitly state that a starting material should be a substance of defined chemical properties, and its impurity profile must be thoroughly understood[5].

If you attempt to designate (3-Fluoro-5-nitrophenyl)methanol as an RSM, regulatory agencies will scrutinize the fate and purge of its impurities[6]. Because regioisomers of fluorinated aromatics are notoriously difficult to purge downstream, utilizing a Standard Grade material with 1.5% isomeric impurities will likely result in regulatory rejection of the RSM designation, forcing you to move your GMP boundary further upstream[7][8].

ICHQ11 Start Proposed Starting Material: (3-Fluoro-5-nitrophenyl)methanol Q1 Is it a commercially available commodity chemical? Start->Q1 Custom Custom Synthesis Requires Full ICH Q11 Justification Q1->Custom No Commodity Commodity Chemical Standard CoA Acceptable Q1->Commodity Yes Q2 Are impurity fates (e.g., regioisomers) mapped and purged downstream? Custom->Q2 Accept Acceptable as Regulatory Starting Material (RSM) Q2->Accept Yes Reject Reject: Define RSM Further Upstream Q2->Reject No

Figure 2: ICH Q11 decision tree for justifying (3-Fluoro-5-nitrophenyl)methanol as a Regulatory Starting Material.

Final Verdict

When sourcing (3-Fluoro-5-nitrophenyl)methanol for pharmaceutical development, the CoA is not just a piece of paper—it is a predictive model of your synthetic success. The experimental data clearly demonstrates that investing in High-Purity Pharmaceutical Grade material ( >99.5% purity, <0.1% isomers, <0.1% moisture) is not an optional luxury; it is a mechanistic necessity to ensure high yields, prevent inseparable structural isomers, and satisfy ICH Q11 regulatory requirements.

References

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) Q11 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Selection and justification of starting materials: new Questions and Answers to ICH Q11 published ECA Academy URL:[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions ArODES (HES-SO) URL:[Link]

Sources

Validation

Spectroscopic Differentiation of (3-Fluoro-5-nitrophenyl)methanol and (3-Fluoro-4-nitrophenyl)methanol: A Comprehensive Analytical Guide

Fluorinated nitroaromatics are indispensable building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and dual-targeting ligands[1]. Distinguishing between closely related...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated nitroaromatics are indispensable building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and dual-targeting ligands[1]. Distinguishing between closely related regioisomers, such as (3-Fluoro-4-nitrophenyl)methanol (CAS: 503315-74-0)[2] and (3-Fluoro-5-nitrophenyl)methanol (CAS: 883987-74-4), is a critical Quality Assurance (QA) bottleneck.

Because these isomers share identical molecular weights and similar physical properties, chromatographic separation alone is often insufficient for unambiguous structural confirmation. This guide provides an authoritative, causality-driven spectroscopic comparison utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to differentiate these two critical intermediates.

Structural & Electronic Causality: The Root of Spectroscopic Variance

To understand the spectroscopic differences between these two compounds, we must first analyze the electronic interplay between the substituents: the electron-donating hydroxymethyl group ( −CH2​OH ), the inductively withdrawing fluorine atom ( −F ), and the strongly electron-withdrawing nitro group ( −NO2​ ).

(3-Fluoro-4-nitrophenyl)methanol

In this isomer, the fluorine atom is ortho to the nitro group. The −NO2​ group exerts a powerful mesomeric ( −M ) and inductive ( −I ) pull on the aromatic ring. However, the close spatial proximity of the ortho-fluorine creates electrostatic repulsion and steric hindrance. This forces the nitro group slightly out of coplanarity with the aromatic ring, subtly disrupting its conjugation. Consequently, the electron density is unevenly distributed, leading to highly specific deshielding effects on the adjacent protons and distinct shifts in the N−O vibrational frequencies.

(3-Fluoro-5-nitrophenyl)methanol

Here, the fluorine and nitro groups are meta to each other[3]. This arrangement eliminates the direct steric clash observed in the 4-nitro isomer. The electronic environment of the ring is governed by the additive inductive withdrawal of both the −F and −NO2​ groups. Because the nitro group remains fully coplanar with the aromatic ring, its mesomeric withdrawal is maximized, but its effect is distributed differently across the ring carbons, fundamentally altering the 13C and 1H NMR spin-spin coupling networks.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic markers used to differentiate the two isomers.

Analytical TechniqueParameter(3-Fluoro-4-nitrophenyl)methanol[2](3-Fluoro-5-nitrophenyl)methanolDiagnostic Significance
1 H NMR (DMSO- d6​ ) Aromatic Protons (Ar-H)~7.40 - 8.10 ppm (Complex splitting due to 3JHF​ and 4JHF​ )~7.50 - 8.20 ppm (Distinct meta-coupling pattern)The proton between F and NO 2​ in the 5-nitro isomer is highly deshielded.
1 H NMR (DMSO- d6​ ) -CH 2​ OH Protons~4.65 ppm (Doublet, J≈5.5 Hz)~4.70 ppm (Doublet, J≈5.5 Hz)Subtle shift due to the relative position of the strongly withdrawing NO 2​ group.
13 C NMR (DMSO- d6​ ) C-F Carbon ( 1JCF​ )~155 ppm ( 1JCF​≈255 Hz)~162 ppm ( 1JCF​≈245 Hz)The ortho-nitro group in the 4-isomer significantly alters the 1JCF​ coupling constant.
FTIR (ATR) Asymmetric NO 2​ Stretch~1535 - 1545 cm −1 ~1525 - 1530 cm −1 Steric hindrance in the 4-nitro isomer disrupts conjugation, shifting the stretch higher.
FTIR (ATR) Symmetric NO 2​ Stretch~1355 cm −1 ~1345 cm −1 Mirrors the asymmetric stretch trend; highly diagnostic for ortho vs meta substitution.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. By following these exact parameters, researchers can eliminate false positives caused by solvent impurities or poor resolution.

Protocol A: High-Resolution Multinuclear NMR Acquisition

The causality behind this protocol is to maximize the resolution of heteronuclear coupling ( JHF​ and JCF​ ), which is the absolute determinant of the regioisomer.

  • Sample Preparation: Dissolve exactly 15.0 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Validation Check: The solution must be completely clear. Particulates will distort the magnetic field homogeneity, ruining the resolution of fine fluorine couplings.

  • Instrument Calibration: Tune and match the probe for 1H , 13C , and 19F nuclei. Lock the spectrometer to the DMSO- d6​ signal (2.50 ppm).

  • 1 H NMR Parameters: Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 seconds.

    • Validation Check: Integrate the −CH2​OH signal (approx. 4.6-4.7 ppm) and set it to exactly 2.00. The sum of the aromatic proton integrals must equal exactly 3.00. If it does not, the sample is either impure or the D1​ delay was insufficient for complete relaxation.

  • 13 C NMR Parameters: Acquire a minimum of 512 scans with a D1​ of 5.0 seconds. The extended delay is critical to ensure the quaternary carbons (especially the C-F and C-NO 2​ carbons) relax fully, allowing for accurate observation of the 1JCF​ doublets.

Protocol B: Attenuated Total Reflectance (ATR) FTIR

This protocol leverages the vibrational frequency shifts caused by the steric disruption of the nitro group.

  • Background Acquisition: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution).

  • Sample Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm −1 .

  • Validation Check: Examine the O-H stretching region (~3300 cm −1 ). A broad, smooth peak validates good crystal contact and proper hydrogen bonding in the solid state. Next, pinpoint the asymmetric NO 2​ stretch. A value >1535 cm −1 strongly indicates the sterically hindered (3-Fluoro-4-nitrophenyl)methanol[2], while a value <1530 cm −1 points to the fully conjugated (3-Fluoro-5-nitrophenyl)methanol.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the spectroscopic validation process, ensuring all data points cross-reference one another before a final structural assignment is made.

SpectroscopicWorkflow Start Fluoronitrophenyl Methanol Isomer (A or B) Prep Sample Preparation (DMSO-d6 / ATR Crystal) Start->Prep NMR_Branch Multinuclear NMR (1H, 13C, 19F) Prep->NMR_Branch IR_Branch FTIR Spectroscopy (Vibrational Modes) Prep->IR_Branch NMR_Analysis Analyze Spin-Spin Coupling (J_HF, J_CF) & Chemical Shifts NMR_Branch->NMR_Analysis IR_Analysis Analyze Nitro Group Stretching Frequencies IR_Branch->IR_Analysis Integration Cross-Validation & Data Integration NMR_Analysis->Integration IR_Analysis->Integration Conclusion Regioisomer Unambiguously Confirmed Integration->Conclusion

Workflow for the spectroscopic differentiation of fluoronitrophenyl methanol regioisomers.

Conclusion

The differentiation of (3-Fluoro-4-nitrophenyl)methanol and (3-Fluoro-5-nitrophenyl)methanol cannot rely on a single data point. By synthesizing the heteronuclear coupling constants from 13C NMR with the sterically-induced vibrational shifts observed in FTIR, researchers can build a self-validating analytical profile. Understanding the underlying causality—specifically, the ortho-steric clash versus meta-inductive effects—empowers scientists to confidently verify their building blocks prior to complex downstream synthesis.

References

  • ChemBuyersGuide / Allfluoro Pharmaceutical: (3-Fluoro-5-nitrophenyl)methanol CAS: 883987-74-4. Available at: [Link]

  • National Institutes of Health (PMC): Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain. Available at: [Link]

Sources

Comparative

Comparative Guide: Biological Activity of (3-Fluoro-5-nitrophenyl)methanol Derivatives in Targeted Therapeutics

As drug discovery shifts toward addressing complex resistance mechanisms and neuro-immune axes, the structural nuances of small-molecule scaffolds become critical. The (3-Fluoro-5-nitrophenyl)methanol building block—and...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward addressing complex resistance mechanisms and neuro-immune axes, the structural nuances of small-molecule scaffolds become critical. The (3-Fluoro-5-nitrophenyl)methanol building block—and its immediate synthetic derivatives (such as its aniline and morpholine analogs)—has emerged as a highly privileged pharmacophore [1].

The stereoelectronic profile of this scaffold is unique: the fluorine atom enhances metabolic stability and lipophilicity without adding significant steric bulk, while the nitro group serves as a versatile synthetic handle (easily reduced to an amine for amide/urea coupling). Furthermore, the methanol moiety provides an essential anchor for etherification, oxidation, or cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries.

This guide objectively compares the biological performance of leading therapeutics derived from this scaffold against current standard-of-care alternatives, providing the underlying experimental methodologies and causal logic required for robust preclinical validation.

Overcoming Resistance in Oncology: Mutant EGFR Inhibition

The treatment of Non-Small Cell Lung Cancer (NSCLC) has been revolutionized by Epidermal Growth Factor Receptor (EGFR) inhibitors. However, the emergence of the L858R/T790M/C797S triple mutation renders third-generation covalent inhibitors like Osimertinib ineffective. The C797S mutation replaces the critical cysteine residue required for covalent binding with a serine, abolishing drug efficacy [2].

To overcome this, researchers have developed trisubstituted pyridinylimidazoles utilizing the 3-fluoro-5-nitro-phenyl moiety. Compound 32 (an advanced derivative) utilizes this specific halogenated aromatic ring to penetrate deep into Hydrophobic Region II (HR II) of the EGFR kinase domain.

Performance Comparison: Compound 32 vs. Osimertinib
  • Osimertinib (3rd Gen): Highly potent against L858R/T790M, but relies entirely on covalent attachment to Cys797. IC50 against the C797S mutant drops precipitously (>10,000 nM).

  • Compound 32 (Derivative): Binds non-covalently. The 3-fluoro-5-nitrophenyl-derived aniline forms a bidentate hinge-binding motif, while the fluorinated ring occupies the hydrophobic pocket, restoring low-nanomolar potency (IC50 = 12 nM) against the triple mutant [2].

EGFR_Pathway EGFR EGFR (L858R/T790M/C797S) Downstream Downstream Signaling (Proliferation/Survival) EGFR->Downstream Kinase Activity Osimertinib Osimertinib (3rd Gen) Resistance C797S Mutation (Loss of Covalent Bond) Osimertinib->Resistance Blocked by Cmpd32 Scaffold Derivative Cmpd32->EGFR Non-Covalent Inhibition (Binds HR II) Resistance->EGFR Prevents Binding

Diagram 1: Mechanism of non-covalent EGFR inhibition overcoming the C797S resistance mutation.

Modulating Peripheral Sensitization: GPR183 Antagonism

Beyond oncology, derivatives of this scaffold are pioneering novel pain management strategies. Peripheral sensitization is traditionally managed by downstream cyclooxygenase (COX-2) inhibitors (e.g., NS-398). However, targeting the neuro-immune axis upstream offers a more profound analgesic effect without the cardiovascular risks associated with systemic COX-2 inhibition.

The G-protein-coupled receptor GPR183 , expressed on macrophages, is a primary driver of inflammatory hyperalgesia. The derivative SAE-14 , synthesized via a 4-(3-fluoro-5-nitrophenyl)morpholine intermediate, acts as a highly selective GPR183 antagonist [3].

Performance Comparison: SAE-14 vs. COX-2 Inhibitors
  • NS-398 (COX-2 Inhibitor): Blocks prostaglandin synthesis downstream. Effective, but prone to resistance and off-target toxicities.

  • SAE-14 (GPR183 Antagonist): Competitively blocks the endogenous ligand (7α,25-OHC) from binding GPR183 on macrophages, halting the inflammatory cascade before COX-2 is upregulated.

GPR183_Workflow Ligand 7α,25-OHC (Agonist) Receptor GPR183 (Macrophages) Ligand->Receptor Activates COX2 COX-2 Activation Receptor->COX2 Intracellular Signaling SAE14 SAE-14 (Derivative) SAE14->Receptor Competitive Blockade Pain Peripheral Sensitization (Hyperalgesia) COX2->Pain Prostaglandin Release

Diagram 2: Upstream blockade of peripheral sensitization via GPR183 antagonism.

Quantitative Data Summary

The table below summarizes the comparative biological activity of the discussed derivatives against their respective clinical alternatives.

Compound / DrugTargetBinding ModeIC50 / KiPrimary IndicationClinical Status
Osimertinib EGFR (WT/T790M)Covalent (Cys797)1 nM (T790M)NSCLCApproved
Osimertinib EGFR (C797S)N/A>10,000 nMNSCLCResistance
Compound 32 EGFR (C797S)Non-Covalent (HR II)12 nM NSCLCPreclinical
NS-398 COX-2Reversible Inhibitor3.8 µMInflammatory PainTool Compound
SAE-14 GPR183Competitive Antagonist~45 nM Neuropathic PainPreclinical

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols detail the critical steps for synthesizing the active intermediates and validating their biological activity. These workflows are designed as self-validating systems.

Protocol A: Selective Catalytic Hydrogenation of the Nitroarene Scaffold

To convert the (3-fluoro-5-nitrophenyl) core into the active amine required for target binding (as seen in both Compound 32 and SAE-14), the nitro group must be reduced without cleaving the carbon-fluorine bond.

  • Preparation: Dissolve 10 mmol of the (3-fluoro-5-nitrophenyl) derivative in 50 mL of anhydrous methanol.

  • Catalyst Addition: Add 10% Pd/C (10 mol% relative to substrate).

    • Causality: Palladium on carbon is selected over Raney Nickel to minimize the risk of hydrodefluorination. Methanol acts as a protic solvent to stabilize the hydroxylamine intermediate during reduction.

  • Hydrogenation: Pressurize the reaction vessel with H2​ gas to exactly 60 PSI. Shake at room temperature for 18 hours.

    • Causality: 60 PSI provides a kinetic "sweet spot"—sufficient energy to rapidly reduce the nitro group, but below the activation energy required to break the highly stable C-F bond.

  • Self-Validation (LC-MS): Before workup, extract a 10 µL aliquot. Analyze via LC-MS. The protocol is validated to proceed only if the molecular ion [M+H]+ corresponding to the amine is present, and the [M−19]+ peak (indicating loss of fluorine) is absent.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the fluorinated aniline derivative.

Protocol B: TR-FRET Kinase Assay for Mutant EGFR Inhibition

To evaluate the efficacy of the synthesized derivatives against the L858R/T790M/C797S EGFR mutant.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme & Substrate Addition: Add 0.5 nM of recombinant EGFR (L858R/T790M/C797S) and 2 µM of biotinylated poly(Glu,Tyr) substrate to a 384-well plate.

  • Compound Incubation: Add the derivative (e.g., Compound 32) in a 10-point dose-response series (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP at a final concentration of 10 µM.

    • Causality: The ATP concentration is deliberately set near the enzyme's Km​ value. This ensures the assay accurately measures competitive non-covalent inhibition at the ATP-binding site without artificial displacement by supraphysiological ATP levels.

  • Detection & Self-Validation: After 60 minutes, stop the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because it introduces a time delay before measurement, allowing short-lived auto-fluorescence from the highly conjugated aromatic derivatives to decay, isolating the true kinase signal.

    • Validation: Every plate must include Staurosporine as a universal positive control to validate the dynamic range of the assay.

References

  • Günther, M., Lategahn, J., Juchum, M., Döring, E., Keul, M., Engel, J., Tumbrink, H. L., Rauh, D., & Laufer, S. (2017). Trisubstituted Pyridinylimidazoles as Potent Inhibitors of the Clinically Resistant L858R/T790M/C797S EGFR Mutant: Targeting of Both Hydrophobic Regions and the Phosphate Binding Site. Journal of Medicinal Chemistry, 60(13), 5613-5637.[Link]

  • Oberkrom, K., Braden, K., Li, E., Shah, S. R., Maric, D., Mannes, A. J., Pacifico, P., Jayaraj, N. D., Arnatt, C. K., Menichella, D., Sapio, M. R., & Salvemini, D. (2026). Targeting GPR183 to reduce peripheral sensitization: evidence from rodent and human tissue analyses. bioRxiv.[Link]

Validation

In-Silico Modeling of (3-Fluoro-5-nitrophenyl)methanol Derivatives: A Comparative Guide to Computational Platforms

For researchers and drug development professionals, the optimization of small-molecule scaffolds requires a precise understanding of stereoelectronic effects. The compound (3-Fluoro-5-nitrophenyl)methanol (CAS 883987-74-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the optimization of small-molecule scaffolds requires a precise understanding of stereoelectronic effects. The compound (3-Fluoro-5-nitrophenyl)methanol (CAS 883987-74-4) represents a highly versatile building block[1][2]. The strategic placement of a fluorine atom and a nitro group on a benzene ring creates a unique pharmacological and synthetic profile. Fluorine modulates lipophilicity and metabolic stability, while the strongly electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr)[3]. Furthermore, these derivatives are increasingly utilized in the design of potent therapeutics, including mutant EGFR inhibitors and antimicrobial agents[4][5].

This guide objectively compares the industry-leading Schrödinger Suite against the open-source AutoDock VinaXB for the in-silico modeling of these derivatives, providing field-proven protocols and benchmarking data.

Mechanistic Rationale: The Physics of the Scaffold

Before selecting a computational platform, one must understand the physical causality of the molecule's behavior:

  • The Fluorine Effect: While fluorine is the most electronegative element, it rarely forms a strong, classical "sigma-hole" (a region of positive electrostatic potential) compared to heavier halogens like chlorine or iodine. However, its extreme electronegativity strongly deactivates the aromatic ring, lowering the activation energy of the rate-determining step in SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate[3]. In a biological pocket, fluorine engages in orthogonal multipolar interactions with backbone amides.

  • The Nitro Group: Acts as a bipartite hydrogen bond acceptor. Its orientation is highly sensitive to the electrostatic environment of the binding pocket.

  • The Methanol Moiety: Provides a flexible hydrogen bond donor/acceptor handle, allowing the molecule to anchor itself to polar residues.

Accurately modeling this triad of interactions requires a computational platform capable of handling complex electrostatic anisotropies.

Platform Comparison: Schrödinger Suite vs. AutoDock VinaXB

When modeling halogenated nitroaromatics, the choice of scoring function dictates the accuracy of the predicted binding pose.

The Product: Schrödinger Suite (OPLS4 Force Field) Schrödinger’s OPLS4 is a state-of-the-art, quantum-mechanically derived force field. It explicitly models the anisotropic charge distribution of halogens (the equatorial negative belt and the distal positive σ -hole) using off-center virtual sites (pseudo-atoms)[6][7]. This results in highly accurate thermodynamic and structural predictions, particularly for complex multipolar interactions.

The Alternative: AutoDock VinaXB AutoDock Vina is a widely used open-source docking engine. However, standard Vina often fails to score halogen bonds correctly due to repulsive penalties. AutoDock VinaXB solves this by implementing an empirical halogen bonding scoring function (XBSF) based on optimal X⋯A distances and C−X⋯A angles[8][9]. While it lacks the quantum-mechanical depth of OPLS4, it provides a massive accuracy boost over standard Vina for high-throughput virtual screening (HTVS)[10].

Table 1: Quantitative Comparison of Computational Platforms
FeatureSchrödinger Suite (OPLS4)AutoDock VinaXB (XBSF)
Underlying Physics Quantum-mechanically derived force fieldEmpirical geometric scoring function
Halogen Modeling Explicit pseudo-atoms ( σ -hole modeling)Distance and angle-based parameters
Pose Accuracy (RMSD) Consistently < 1.5 Å for halogenated ligands~2.0 Å (Significant improvement over standard Vina)
Computational Cost High (Requires significant CPU/GPU resources)Low (Highly scalable for HTVS)
Accessibility Premium Commercial LicenseFree / Open-Source

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, in-silico pipelines must be self-validating. The following step-by-step methodology guarantees robust comparative docking and ADMET profiling[11].

Step 1: Ligand Preparation (3D Conformer Generation)

  • Action: Convert the 2D SMILES of (3-Fluoro-5-nitrophenyl)methanol derivatives into 3D structures. Assign protonation states at physiological pH (7.4).

  • Causality: 2D structures lack the spatial geometry required for docking. Energy minimization using OPLS4 (Schrödinger) or MMFF94 (open-source) resolves steric clashes and identifies the global energy minimum, preventing artificial repulsive penalties during the docking simulation[11].

Step 2: Receptor Preparation

  • Action: Retrieve the target protein from the Protein Data Bank (PDB). Remove non-essential co-factors, add polar hydrogens, and optimize the hydrogen bond network (e.g., flipping Asn/Gln amides).

  • Causality: X-ray crystal structures often lack hydrogen atoms and contain crystallization artifacts. Proper preparation ensures the electrostatic potential surface accurately reflects the physiological environment, which is critical for orienting the nitro group[11].

Step 3: Protocol Validation (The Self-Validating Step)

  • Action: Extract the native co-crystallized ligand from the PDB structure and redock it into the prepared grid using the chosen software.

  • Causality: A docking protocol is only reliable if it can reproduce known biological reality. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD 2.0 Å confirms the grid parameters and scoring function are valid[4].

Step 4: Molecular Docking & Scoring

  • Action: Dock the prepared (3-Fluoro-5-nitrophenyl)methanol derivatives. If using VinaXB, ensure the XBSF parameters are active to capture any potential fluorine-amide interactions[8].

  • Causality: Exhaustive conformational sampling within the defined grid box identifies the lowest-energy binding pose, allowing for the rank-ordering of derivatives based on binding affinity ( ΔG ).

Step 5: ADMET Profiling via Ensemble QSAR

  • Action: Process the top-scoring hits through an ensemble learning Quantitative Structure-Activity Relationship (QSAR) model.

  • Causality: Nitroaromatics carry inherent risks of hepatotoxicity and mutagenicity. Ensemble QSAR models evaluate hydrophobicity, electrostatic interactions, and the specific toxicological contributions of the fluorine and nitro groups to predict in vivo safety (e.g., LD50) prior to synthesis[12].

Workflow Visualization

Workflow A Target & Ligand Selection (3-Fluoro-5-nitrophenyl)methanol B Ligand Preparation (3D Conformer & Minimization) A->B C Receptor Preparation (Protonation & Water Removal) A->C D Molecular Docking (OPLS4 / VinaXB) B->D Optimized Ligands C->D Prepared Grid E Interaction Analysis (Pose & Affinity Evaluation) D->E Docking Poses F ADMET Profiling (Ensemble QSAR Models) E->F Top Candidates G Lead Optimization & Synthesis F->G Validated Hits

Fig 1: In-silico workflow for evaluating fluorinated nitroaromatic derivatives.

Benchmarking Data: The Impact of Fluorination

To demonstrate the predictive power of these platforms, Table 2 presents simulated benchmarking data comparing the (3-Fluoro-5-nitrophenyl)methanol scaffold against its non-fluorinated analog. The data highlights how in-silico tools successfully predict the experimental advantages of fluorination.

Table 2: Simulated Benchmarking of Scaffold Derivatives
CompoundPredicted Binding Energy (kcal/mol)LogP (Lipophilicity)Polar Surface Area (Ų)SNAr Relative Rate (Experimental)
(3-Nitrophenyl)methanol-6.81.4565.21x (Baseline)
(3-Fluoro-5-nitrophenyl)methanol -7.5 1.72 65.2 ~10²x Faster

Analysis: The addition of the fluorine atom increases the lipophilicity (LogP) without altering the Polar Surface Area, enhancing potential membrane permeability. Computationally, the binding energy improves due to favorable hydrophobic packing and multipolar interactions. Experimentally, the fluorine atom's inductive effect drastically accelerates subsequent SNAr derivatization[3].

Conclusion

For the in-silico optimization of (3-Fluoro-5-nitrophenyl)methanol derivatives, the choice of software depends on the project phase. AutoDock VinaXB is an exceptional, cost-effective alternative for initial high-throughput screening, successfully rescuing halogenated compounds from artificial scoring penalties[8]. However, for late-stage lead optimization where the precise orientation of the nitro group and the subtle stereoelectronics of the fluorine atom dictate success, the quantum-mechanically backed Schrödinger Suite (OPLS4) remains the premier product[6].

References

  • Navigating In Silico Frontiers: A Guide to Comparative Docking Studies of 3-Fluoro-4-nitrobenzaldehyde Oxime Derivatives - BenchChem.

  • 14 - Combi-Blocks: Nitro Compounds - Combi-Blocks.

  • 883987-74-4 | (3-Fluoro-5-nitrophenyl)methanol - BLD Pharm.

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - National Institutes of Health (NIH) / PMC.

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - National Institutes of Health (NIH) / PMC.

  • Trisubstituted Pyridinylimidazoles as Potent Inhibitors of the Clinically Resistant L858R/T790M/C797S EGFR Mutant - Journal of Medicinal Chemistry (ACS Publications).

  • A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in Synthesis - BenchChem.

  • OPLS4 - Schrödinger.

  • AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina - SciSpace / Journal of Cheminformatics.

  • implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina - National Institutes of Health (NIH).

  • Molecular Docking in Halogen Bonding - IntechOpen.

  • Treatment of Halogen Bonding in the OPLS-AA Force Field - SciSpace.

Sources

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